molecular formula C7H9BrN2 B1517229 6-Bromo-2,4-dimethylpyridin-3-amine CAS No. 897733-12-9

6-Bromo-2,4-dimethylpyridin-3-amine

Cat. No.: B1517229
CAS No.: 897733-12-9
M. Wt: 201.06 g/mol
InChI Key: FLDDNTAAWZHAOT-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,4-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDDNTAAWZHAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651730
Record name 6-Bromo-2,4-dimethylpyridin-3-amine
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897733-12-9
Record name 6-Bromo-2,4-dimethylpyridin-3-amine
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Record name 6-Bromo-2,4-dimethylpyridin-3-amine
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Foundational & Exploratory

6-Bromo-2,4-dimethylpyridin-3-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,4-dimethylpyridin-3-amine

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with strategically placed bromo, amino, and methyl groups, offers multiple reaction sites for diversification. This allows for its incorporation into complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, while the amino group provides a key site for amidation, alkylation, or further heterocycle formation. The methyl groups can influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability, making it a valuable scaffold for tuning the pharmacological profile of drug candidates.

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic strategies, core reactivity, applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Core Identifiers
IdentifierValueReference
CAS Number 897733-12-9[1][2]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
Synonyms 3-Amino-6-bromo-2,4-lutidine[1]
InChIKey FLDDNTAAWZHAOT-UHFFFAOYSA-N
SMILES CC1=CC(Br)=NC(C)=C1N[1]
Physical Form Solid
Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems, aiding in drug design and process development.

PropertyValueReference
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
LogP (octanol-water partition coefficient) 2.04[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be proposed based on established heterocyclic chemistry principles. A common strategy involves the functionalization of a pre-existing 2,4-dimethylpyridine (2,4-lutidine) core.

A plausible multi-step synthesis would proceed as follows:

  • Nitration: The 2,4-lutidine starting material is first nitrated to introduce a nitro group onto the pyridine ring, typically at the 3-position due to the directing effects of the methyl groups.

  • Reduction: The resulting 2,4-dimethyl-3-nitropyridine is then reduced to the corresponding amine, 2,4-dimethylpyridin-3-amine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

  • Bromination: The final step is the selective bromination of the 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group, directing the electrophilic bromine to an ortho or para position. In this case, bromination occurs at the 6-position. A common reagent for this type of selective bromination is N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.[3]

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination A 2,4-Dimethylpyridine (2,4-Lutidine) B 2,4-Dimethyl-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2,4-Dimethylpyridin-3-amine B->C SnCl₂ / HCl or H₂ / Pd-C D This compound (Final Product) C->D NBS / DMF

Caption: Plausible synthetic workflow for this compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its bifunctional nature. The bromine atom and the amino group serve as orthogonal reactive handles for constructing more complex molecules, a strategy central to modern drug discovery.

Role as a Bifunctional Building Block

The molecule's true power lies in its capacity to undergo sequential or selective reactions. The bromine atom at the 6-position is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The amino group at the 3-position can act as a nucleophile. This orthogonality allows chemists to first build out one part of a target molecule using the bromo group, and then use the amine for a subsequent transformation, or vice-versa.

Key Transformations in Medicinal Chemistry

Two of the most powerful applications for this building block are Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4] These methods are cornerstones of pharmaceutical synthesis for their reliability and broad substrate scope.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond by coupling the bromine atom with an organoboron reagent (e.g., a boronic acid or ester). This is an exceptionally effective method for introducing aryl or heteroaryl groups, which are prevalent motifs in kinase inhibitors and other targeted therapies.[4][5] The methyl groups on the pyridine ring can provide steric hindrance that influences coupling efficiency and can also be used to fine-tune interactions with the biological target.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromine atom with a primary or secondary amine. It is instrumental in synthesizing N-aryl or N-heteroaryl aminopyridines, core structures in many biologically active compounds.[4]

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core This compound Catalyst Pd Catalyst + Base Core->Catalyst Suzuki Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Product_S 6-Aryl-2,4-dimethylpyridin-3-amine Suzuki->Product_S Buchwald Amine (R₂-NH) Product_B N-Substituted-6-amino- 2,4-dimethylpyridin-3-amine Buchwald->Product_B Catalyst->Product_S Catalyst->Product_B

Caption: Key cross-coupling applications in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound requires standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic proton on the pyridine ring, the amine (NH₂) protons (which may be broad), and two sharp singlets for the non-equivalent methyl groups at the 2- and 4-positions.

    • ¹³C NMR: The spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., M+ and M+2). Predicted collision cross-section (CCS) values can further aid in identification.[6]

Predicted Mass Spectrometry Data
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 201.00218132.7
[M+Na]⁺ 222.98412145.9
[M-H]⁻ 198.98762138.1
[M+NH₄]⁺ 218.02872154.4
Data sourced from PubChemLite.[6]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information
CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 4°C, and the material should be protected from light.[1][9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8]

Conclusion

This compound is a valuable and strategic intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom amenable to cross-coupling and the nucleophilic amino group—provide chemists with a robust platform for molecular elaboration. Its utility in constructing core scaffolds for pharmaceutically relevant molecules, particularly through established and reliable synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, underscores its importance in drug discovery and development programs. Adherence to proper safety and handling protocols is crucial when working with this compound to ensure both experimental success and personal safety.

References

Molecular weight and formula of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,4-dimethylpyridin-3-amine: Synthesis, Characterization, and Application

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, an amine group, and two methyl groups, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for a wide array of chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for constructing complex molecular architectures.[1] Furthermore, the aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including a notable number of kinase inhibitors.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's properties, a robust protocol for its synthesis and purification, methods for its characterization, and insights into its applications as a key intermediate in the development of novel therapeutics.

Compound Profile & Physicochemical Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is crucial for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂[2][3]
Molecular Weight 201.06 g/mol [2]
CAS Number 897733-12-9[2][4]
Appearance Solid
Purity ≥96% (Typical)[2]
Storage Conditions 4°C, protect from light[2]
SMILES NC1=C(C)C=C(Br)N=C1C[2]
InChI Key FLDDNTAAWZHAOT-UHFFFAOYSA-N

Synthetic Methodology: Regioselective Bromination

The synthesis of this compound can be efficiently achieved through the direct electrophilic bromination of the precursor, 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. In this case, the para position (C6) is sterically accessible, making it the favored site for bromination. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and tends to minimize over-bromination side reactions that can occur with liquid bromine.[5]

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 2,4-dimethylpyridin-3-amine.

Materials:

  • 2,4-dimethylpyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent unwanted side reactions with moisture.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. This temperature control is crucial to manage the exothermicity of the reaction and enhance regioselectivity. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Isolation A 1. Dissolve 2,4-dimethylpyridin-3-amine in anhydrous MeCN B 2. Cool to 0 °C A->B C 3. Add NBS portion-wise B->C D 4. Stir at RT for 3-5h (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with NaHCO₃ then Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I Purification H->I Crude Product

Diagram: Synthesis and Work-up Workflow

Purification and Analytical Characterization

The crude product obtained from the synthesis typically contains minor impurities and residual solvent. Purification via flash column chromatography is a standard and effective method for isolating the desired compound.[5]

Protocol: Purification
  • Column Preparation: Pack a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent gradient. The polarity of the eluent is gradually increased to separate the target compound from less polar and more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity, structure, and purity of the final compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic shifts for the aromatic proton and the methyl groups, while the carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the mass spectrum, providing definitive evidence of its presence.

G cluster_analysis Analytical Validation A Crude Product B Purification by Flash Column Chromatography A->B C Collect & Combine Pure Fractions B->C D Solvent Evaporation C->D E Pure Compound D->E F NMR (¹H, ¹³C) Structural Confirmation E->F G Mass Spectrometry (MS) MW & Isotopic Pattern E->G H Purity Assessment (e.g., HPLC) E->H

Diagram: Purification and Analysis Workflow

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a valuable intermediate. Its bifunctional nature allows for sequential or orthogonal derivatization, making it an ideal scaffold for building libraries of drug-like molecules.

  • Cross-Coupling Reactions: The C-Br bond serves as a synthetic handle for introducing molecular diversity. It readily participates in palladium-catalyzed reactions like the Suzuki coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds with amines).[1][7] This enables the synthesis of a vast range of aryl- or heteroaryl-substituted aminopyridines, which are key structures in many targeted therapies.

  • Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used in reductive amination reactions to further functionalize the molecule, adding another dimension for structural modification.

G cluster_reactions Key Coupling Reactions Core 6-Bromo-2,4-dimethyl- pyridin-3-amine (Scaffold) Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki C-Br site Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald C-Br site AmineChem Amine Derivatization (Acylation, etc.) Core->AmineChem NH₂ site Library Diverse Chemical Library (e.g., Kinase Inhibitors) Suzuki->Library Buchwald->Library AmineChem->Library

Diagram: Role as a Scaffold in Library Synthesis

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound.

  • Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[8] The GHS pictogram is GHS07 (exclamation mark), indicating it can be an irritant.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The compound should be protected from light.[2]

Conclusion

This compound is a pivotal intermediate for the synthesis of complex heterocyclic molecules. Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it a valuable tool for researchers in drug discovery. The ability to leverage its two distinct functional groups for diverse chemical transformations, particularly through powerful cross-coupling reactions, solidifies its role as a key building block in the development of novel pharmaceutical agents. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

References

An In-depth Technical Guide to 3-Amino-2-bromo-4,6-dimethylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound requested, 3-Amino-6-bromo-2,4-lutidine, is systematically named 6-bromo-2,4-dimethylpyridin-3-amine. Publicly available experimental data for this specific isomer is limited. This guide will therefore focus on its closely related and well-documented isomer, 3-Amino-2-bromo-4,6-dimethylpyridine (CAS No. 104829-98-3), also known by its IUPAC name 2-bromo-4,6-dimethylpyridin-3-amine . This compound serves as an exemplary model for understanding the chemical properties, reactivity, and synthetic utility of brominated aminolutidines, which are valuable building blocks in modern medicinal and materials chemistry.

Introduction and Physicochemical Properties

3-Amino-2-bromo-4,6-dimethylpyridine is a functionalized heterocyclic compound featuring a pyridine core. The strategic placement of an amino group, a bromine atom, and two methyl groups imparts a unique combination of reactivity and steric/electronic properties. The amino group at the 3-position and the bromine atom at the 2-position are key functional handles for synthetic transformations, making this molecule a versatile intermediate for constructing more complex molecular architectures.

The pyridine nitrogen, along with the amino group, provides sites for hydrogen bonding and coordination, while the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This combination makes the compound a sought-after precursor in drug discovery programs and materials science research.[1][2]

Chemical Structure

Below is the chemical structure of 3-Amino-2-bromo-4,6-dimethylpyridine.

Caption: Structure of 3-Amino-2-bromo-4,6-dimethylpyridine.

Core Physicochemical Data

The fundamental properties of the compound are summarized in the table below, compiled from authoritative chemical databases.[1][3][4]

PropertyValueSource(s)
CAS Number 104829-98-3[3]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1][4]
Appearance Light yellow solid[5]
Melting Point 61-62 °C[3]
Boiling Point 304.8 °C at 760 mmHg (Predicted)[3]
Density 1.504 g/cm³ (Predicted)[3]
LogP 2.62 (Predicted)[3]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine is reliably achieved through a Hofmann rearrangement of the corresponding amide precursor, 2-bromo-4,6-dimethylpyridine-3-carboxamide. This classic transformation is valued for its efficiency in converting an amide into a primary amine with one fewer carbon atom.

Causality of Experimental Choices: The Hofmann rearrangement is an ideal choice here because the required amide precursor is accessible, and the reaction conditions are well-established for producing high-purity amines. The use of bromine in an aqueous sodium hydroxide solution generates the hypobromite reagent in situ, which is the active oxidant. The reaction is typically initiated at a low temperature to control the formation of the N-bromoamide intermediate before being heated to drive the rearrangement and subsequent hydrolysis.

Detailed Synthesis Protocol

The following protocol is adapted from established synthetic procedures.[5]

Step 1: Preparation of the Reagent

  • Prepare an aqueous solution of sodium hydroxide (3.0 equivalents) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add bromine (1.25 equivalents) dropwise to the cold NaOH solution while maintaining the temperature below 0 °C. This generates sodium hypobromite in situ.

Step 2: Hofmann Rearrangement

  • To the freshly prepared cold hypobromite solution, add 2-bromo-4,6-dimethylpyridine-3-carboxamide (1.0 equivalent) in one portion.

  • Stir the resulting mixture vigorously at 0 °C for 1 hour. During this time, the N-bromoamide intermediate is formed.

  • After 1 hour, gradually warm the reaction mixture to 70 °C and maintain this temperature for an additional hour to facilitate the rearrangement to the isocyanate intermediate and its subsequent hydrolysis.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated brine to remove residual inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate (2:1) mixture to afford the pure 3-Amino-2-bromo-4,6-dimethylpyridine as a light yellow solid.[5]

Synthesis Workflow Diagram

G start Start Materials: - 2-bromo-4,6-dimethylpyridine-3-carboxamide - NaOH (aq) - Bromine (Br₂) reagent_prep Reagent Preparation: In Situ NaOBr (Br₂ + NaOH at -5°C) start->reagent_prep reaction Hofmann Rearrangement: 1. Add Amide to NaOBr at 0°C (1 hr) 2. Heat to 70°C (1 hr) reagent_prep->reaction workup Aqueous Work-up: - Cool to RT - Dichloromethane Extraction - Brine Wash reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography workup->purification product Final Product: 3-Amino-2-bromo-4,6-dimethylpyridine purification->product

Caption: Workflow for the synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine.

Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, a detailed analysis based on the molecular structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the following proton signals are expected:

  • Aromatic Proton: A singlet peak corresponding to the single proton on the pyridine ring at the 5-position. This proton is flanked by two methyl groups, hence the singlet multiplicity. Its chemical shift would likely appear in the range of δ 6.5-7.0 ppm .

  • Amino Protons: A broad singlet for the two protons of the NH₂ group. The chemical shift is solvent-dependent but typically falls between δ 4.0-5.5 ppm .

  • Methyl Protons (C4-CH₃): A sharp singlet for the three protons of the methyl group at the 4-position, expected around δ 2.2-2.4 ppm .

  • Methyl Protons (C6-CH₃): A sharp singlet for the three protons of the methyl group at the 6-position, likely shifted slightly from the C4-methyl, appearing around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy

The decoupled ¹³C NMR spectrum is predicted to show 7 distinct signals corresponding to the seven unique carbon atoms in the molecule.[6]

  • Aromatic Carbons: Five signals for the pyridine ring carbons. The carbon bearing the bromine (C2) would be downfield, likely around δ 140-150 ppm . The carbons attached to the amino group (C3) and methyl groups (C4, C6) would also have distinct shifts, typically in the δ 120-160 ppm range. The protonated carbon (C5) would appear further upfield in the aromatic region.

  • Methyl Carbons: Two signals for the methyl carbons, expected in the aliphatic region around δ 18-25 ppm .

FT-IR Spectroscopy

The FT-IR spectrum provides crucial information about the functional groups present.[7]

  • N-H Stretching: Two characteristic sharp peaks for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ (symmetric and asymmetric stretches).

  • C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bond.

  • N-H Bending: A scissoring vibration for the amino group around 1600-1650 cm⁻¹ .

  • C=C and C=N Stretching: Aromatic ring vibrations appearing in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹ .

Reactivity and Synthetic Utility

The synthetic value of 3-Amino-2-bromo-4,6-dimethylpyridine lies in the orthogonal reactivity of its functional groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling, while the amino group can undergo a variety of classical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug synthesis.[8]

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by aryl, heteroaryl, or vinyl groups using an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[9][10] This reaction is fundamental for constructing biaryl scaffolds common in kinase inhibitors and other pharmaceuticals.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with a primary or secondary amine. This reaction uses a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide.[11][12] This allows for the synthesis of complex diamine structures.

Reactions of the Amino Group

The nucleophilic amino group can be functionalized through several pathways:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt.[13][14] This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -Cl, -CN).

cluster_0 Synthetic Transformations reagent 3-Amino-2-bromo-4,6-dimethylpyridine suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base reagent->suzuki_reagents C-Br Reactivity suzuki_product 3-Amino-2-aryl-4,6-dimethylpyridine (C-C Bond Formation) buchwald_reagents R₂NH Pd Catalyst, Ligand, Base reagent->buchwald_reagents buchwald_product N-Substituted-2-(R₂N)-4,6-dimethylpyridin-3-amine (C-N Bond Formation) diaz_reagents NaNO₂, HCl (Sandmeyer Reagent) reagent->diaz_reagents NH₂ Reactivity diaz_product 2-Bromo-3-(X)-4,6-dimethylpyridine (X = OH, Cl, CN, etc.) suzuki_reagents->suzuki_product Suzuki Coupling buchwald_reagents->buchwald_product Buchwald-Hartwig Amination diaz_reagents->diaz_product Diazotization/ Sandmeyer

Caption: Key reaction pathways for 3-Amino-2-bromo-4,6-dimethylpyridine.

Applications in Research and Development

As a highly functionalized building block, 3-Amino-2-bromo-4,6-dimethylpyridine is primarily used as an intermediate in the synthesis of high-value target molecules.

  • Medicinal Chemistry: Its structural motifs are relevant for creating libraries of compounds for screening against various biological targets. Patents citing this compound's CAS number (104829-98-3) describe its use as an intermediate in the synthesis of pyrrolidine derivatives designed as complement pathway modulators .[13][14][15] The complement system is a key part of the immune system, and its modulation is a therapeutic strategy for diseases like age-related macular degeneration and other inflammatory conditions.

  • Agrochemicals: Similar brominated aminopyridine structures serve as precursors for novel pesticides and herbicides.[16] The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of biological activity and selectivity.

Safety and Handling

Proper handling of 3-Amino-2-bromo-4,6-dimethylpyridine is essential due to its potential hazards. The following information is based on GHS classifications provided by suppliers.[16]

GHS Hazard Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Respiratory System) (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • Spill Response: In case of a spill, avoid creating dust. Sweep up the material, place it in a suitable container for disposal, and ventilate the area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Spectroscopic Data of 6-Bromo-2,4-dimethylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 6-Bromo-2,4-dimethylpyridin-3-amine (CAS No. 897733-12-9). Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive modeling and established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to offer a comprehensive characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, providing a robust framework for its identification and characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] The presence of a bromine atom, an amino group, and two methyl groups on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate in the synthesis of more complex molecules. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent research and development. Spectroscopic techniques such as NMR and IR are fundamental tools for confirming the molecular structure and purity of chemical compounds. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid in its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of substituents on the pyridine ring dictates the chemical environment of each atom and bond, giving rise to characteristic signals in NMR and IR spectra.

graph MolStructure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"];

// Substituent nodes Me2 [label="CH₃", pos="-2.2,1.2!"]; NH2_3 [label="NH₂", pos="-2.2,-1.2!"]; Me4 [label="CH₃", pos="0,-2.4!"]; H5 [label="H", pos="2.2,-1.2!"]; Br6 [label="Br", pos="2.2,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- Me2; C3 -- NH2_3; C4 -- Me4; C5 -- H5; C6 -- Br6; }

Molecular Structure of this compound

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic proton, the amine protons, and the protons of the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (aromatic)6.8 - 7.2Singlet (s)1H
NH₂ (amine)3.5 - 4.5Broad Singlet (br s)2H
C2-CH₃ (methyl)2.3 - 2.5Singlet (s)3H
C4-CH₃ (methyl)2.1 - 2.3Singlet (s)3H

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments
  • Aromatic Proton (H5): This proton is on the pyridine ring and is expected to appear in the aromatic region. Its chemical shift is influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. The lack of adjacent protons would result in a singlet.

  • Amine Protons (NH₂): The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (C2-CH₃ and C4-CH₃): The two methyl groups are in different chemical environments. The C2-methyl group is adjacent to the nitrogen atom and the amino group, while the C4-methyl group is situated between the amino group and the aromatic proton. This difference in electronic environment would lead to two distinct singlets in the aliphatic region of the spectrum.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

graph a { rankdir="TB"; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

}

Workflow for ¹H NMR Spectroscopy

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6145 - 150
C2140 - 145
C4135 - 140
C3125 - 130
C5115 - 120
C2-CH₃20 - 25
C4-CH₃15 - 20

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments
  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents and the nitrogen heteroatom. The carbon bearing the bromine (C6) is expected to be significantly deshielded. The carbons attached to the nitrogen (C2 and C6) and the amino group (C3) will also have characteristic shifts.

  • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with their distinct chemical shifts reflecting their different positions on the pyridine ring.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (pyridine ring)1550 - 1650Strong
C=C Stretch (pyridine ring)1400 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Strong

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of Key IR Bands
  • N-H Stretch: The presence of a primary amine will give rise to two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

  • C=N and C=C Stretches: The pyridine ring will exhibit several strong to medium absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds.

  • C-Br Stretch: The carbon-bromine bond will show a strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with the rationale for the assignments, offer a solid foundation for the identification and quality control of this important chemical intermediate. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to acquire experimental data for definitive structural confirmation. The provided experimental protocols serve as a starting point for researchers to obtain such data.

References

A Comprehensive Technical Guide to the Characterization and Identification of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-2,4-dimethylpyridin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1] Its strategic substitution pattern—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—enables diverse molecular modifications.[1] The absolute certainty of its identity, purity, and structural integrity is therefore paramount for the success of multi-step synthetic campaigns and the integrity of drug discovery programs. This guide provides an in-depth, field-proven framework for the comprehensive characterization and unambiguous identification of this key intermediate, leveraging a multi-technique analytical approach. It is designed for researchers, analytical scientists, and process chemists in the pharmaceutical and life sciences industries.

Physicochemical Profile and Handling

A foundational understanding of the compound's basic properties is the first step in any analytical workflow. This data informs solvent selection, storage protocols, and safety measures.

Table 1: Core Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 897733-12-9[2][3]
Molecular Formula C₇H₉BrN₂[2]
Molecular Weight 201.06 g/mol [2]
Appearance Solid
SMILES String CC1=CC(Br)=NC(C)=C1N
InChI Key FLDDNTAAWZHAOT-UHFFFAOYSA-N
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Class Acute Toxicity 4 (Oral)
Storage 4°C, protect from light[2]
Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper handling. This compound is classified as an acute oral toxin and requires careful management in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[4][5]

  • Exposure Response: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If on skin, wash with plenty of soap and water.[4][5] If swallowed, seek immediate medical attention.[4]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place at the recommended 4°C, protected from light to prevent degradation.[2]

The Integrated Analytical Workflow: A Self-Validating System

No single analytical technique can provide absolute confirmation of a molecule's identity and purity. True confidence is achieved through an orthogonal, integrated workflow where each method validates the findings of the others. The causality is critical: Mass Spectrometry confirms the mass, NMR Spectroscopy confirms the structure, and Chromatography confirms the purity. Together, they form a self-validating system.

Characterization_Workflow cluster_0 Analytical Inputs cluster_1 Core Methodologies cluster_2 Data Integration & Confirmation Sample Test Sample: This compound MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Sample->MS What is the mass? NMR NMR Spectroscopy (¹H & ¹³C) Elucidates Covalent Structure Sample->NMR What is the structure? HPLC HPLC Analysis Determines Purity & Retention Time (RT) Sample->HPLC How pure is it? Integration Cross-Validation of Data MS->Integration NMR->Integration HPLC->Integration Result Unambiguous Identification: - Correct Mass - Correct Structure - High Purity (>96%) Integration->Result

Figure 1: Integrated workflow for the characterization of this compound.

Core Characterization Methodologies: Detailed Protocols

The following protocols are designed to be robust and provide the necessary data for a high-confidence identification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: The primary purpose of MS is to confirm the molecular weight. For a bromine-containing compound, the technique's true power lies in observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This provides an unmistakable signature. We use Electrospray Ionization (ESI) in positive mode as the amine group is readily protonated.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL. The formic acid ensures protonation for ESI+ mode.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the diluted sample directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation)

    • Source Temperature: 120-150 °C

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺.

    • Expect two major peaks of nearly equal intensity separated by ~2 Da.

    • Peak 1 ([⁷⁹Br+M+H]⁺): 201.06 (calc.) + 1.007 (H⁺) = ~202.0 m/z

    • Peak 2 ([⁸¹Br+M+H]⁺): 203.06 (calc.) + 1.007 (H⁺) = ~204.0 m/z

    • The presence of this 1:1 doublet is definitive proof of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Causality: While MS confirms the mass, it cannot distinguish between isomers. NMR is the gold standard for determining the precise connectivity of atoms. ¹H NMR will confirm the number and environment of protons, and ¹³C NMR will confirm the carbon skeleton. Deuterated chloroform (CDCl₃) is a suitable solvent as it solubilizes the analyte and its residual proton signal does not interfere with key analyte signals.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Expected Signals: Based on the structure NC1=C(C)C=C(Br)N=C1C, we predict:

      • ~δ 6.5-7.5 ppm: 1H, singlet, corresponding to the aromatic proton on the pyridine ring (C5-H).

      • ~δ 3.5-4.5 ppm: 2H, broad singlet, for the amine (-NH₂) protons. This signal's position is variable and can exchange with D₂O.

      • ~δ 2.2-2.6 ppm: 3H, singlet, for one of the methyl groups (C2-CH₃ or C4-CH₃).

      • ~δ 2.1-2.5 ppm: 3H, singlet, for the second methyl group. The two methyl signals should be distinct.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) with 1024-2048 scans.

    • Expected Signals: Expect 7 distinct carbon signals corresponding to the 5 aromatic carbons and 2 methyl carbons.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is essential for quantifying the purity of the compound, separating it from any starting materials, by-products, or degradation products. A reverse-phase C18 column is chosen due to its versatility in retaining moderately polar aromatic compounds. A gradient elution provides robust separation of potential impurities with varying polarities.

Experimental Protocol:

  • Sample Preparation: Prepare a sample solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Interpretation:

    • A high-purity sample (>96%) will show a single major peak.[2]

    • Record the retention time (RT) of the main peak, which serves as an identifier for this specific method.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Expected Analytical Data

This table consolidates the expected results from the orthogonal analytical techniques, forming the basis for a Certificate of Analysis (CoA).

Table 2: Consolidated Analytical Data for Confirmation

TechniqueParameterExpected ResultRationale
ESI-MS [M+H]⁺~202.0 and ~204.0 m/z (1:1 ratio)Confirms MW and presence of one bromine atom.
¹H NMR Chemical Shifts (δ)4 distinct signals: aromatic (1H), amine (2H, broad), two methyl (3H each)Confirms proton count and chemical environments.
¹³C NMR Number of Signals7 signalsConfirms the unique carbon skeleton.
HPLC Purity>96% AreaQuantifies sample purity and identifies it by RT.

Conclusion

The robust characterization of this compound is not merely an academic exercise; it is a critical quality control checkpoint in the pharmaceutical development pipeline. By employing an integrated workflow of Mass Spectrometry, NMR Spectroscopy, and HPLC, researchers can achieve an unambiguous confirmation of the material's identity, structure, and purity. This multi-faceted, self-validating approach ensures the reliability of downstream synthetic steps and the overall integrity of the drug discovery process, embodying the principles of scientific rigor and trustworthiness.

References

A Comprehensive Safety & Handling Guide for 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for 6-Bromo-2,4-dimethylpyridin-3-amine (CAS No: 343854-89-5 / 897733-12-9), a key building block in medicinal chemistry and novel compound synthesis. As a Senior Application Scientist, the objective of this document is to move beyond a standard Safety Data Sheet (SDS) by synthesizing regulatory data with practical, field-proven insights. The protocols and explanations herein are designed to empower researchers to work safely and effectively, mitigating risks through a comprehensive understanding of the compound's hazard profile.

Section 1: Core Hazard Profile and Risk Assessment

This compound is a solid organic compound that, while invaluable in research, possesses a distinct set of hazards that must be managed. The primary risks associated with this chemical are acute oral toxicity and severe irritation to the skin, eyes, and respiratory system. A thorough understanding of these hazards is the foundation of a robust safety protocol.

Globally Harmonized System (GHS) Classification

The compound's classification under GHS provides a standardized summary of its intrinsic hazards. This information dictates the minimum required safety precautions.

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[3]
Deconstructing the Hazards: From Statement to Practice
  • H302: Harmful if swallowed: This classification indicates significant toxicity upon ingestion. In a laboratory setting, the primary pathway for accidental ingestion is not direct consumption, but rather through hand-to-mouth contact after handling the substance or contaminated equipment. This underscores the criticality of stringent personal hygiene practices.

  • H315 & H319: Skin and Eye Irritation: As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon contact with the skin and serious, potentially damaging, irritation to the eyes.[3] This necessitates the use of appropriate gloves and safety goggles as a baseline for all handling procedures.

  • H335: Respiratory Irritation: The solid, crystalline nature of this compound means that fine dust or powder can easily become airborne during transfer.[3] Inhalation of these particles can lead to irritation of the respiratory tract. This hazard is the primary driver for recommending that all weighing and transfer operations be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Risk Mitigation Workflow

Effective laboratory safety hinges on interrupting the pathway from an intrinsic chemical hazard to an adverse health outcome. The following workflow illustrates how engineering controls, administrative procedures, and Personal Protective Equipment (PPE) work in concert to manage the risks associated with this compound.

cluster_0 Hazard Identification cluster_1 Exposure Pathways cluster_2 Control Measures cluster_3 Outcome H302 H302: Harmful if Swallowed Ingestion Ingestion H302->Ingestion H315 H315: Skin Irritant Dermal Dermal Contact H315->Dermal H319 H319: Eye Irritant H319->Dermal H335 H335: Respiratory Irritant Inhalation Inhalation H335->Inhalation Controls Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) Ingestion->Controls Dermal->Controls Inhalation->Controls Outcome Safe Handling (Risk Minimized) Controls->Outcome

Caption: Risk assessment workflow for this compound.

Section 2: Proactive Safety Protocols: Safe Handling & Storage

Adherence to a standardized, well-understood handling protocol is the most effective method for preventing exposure.

Step-by-Step Protocol for Handling and Weighing

This protocol is designed to be a self-validating system, where each step reinforces the safety objectives of the previous one.

  • Preparation:

    • Step 1a: Don the required PPE: a lab coat, nitrile gloves, and chemical safety goggles meeting EN 166 standards.[3]

    • Step 1b: Prepare the workspace. Ensure the chemical fume hood sash is at the appropriate working height and the work surface is clean and uncluttered.

    • Step 1c: Assemble all necessary equipment (spatula, weigh paper/boat, pre-labeled receiving container) inside the fume hood to minimize movement in and out of the ventilated space.

    • Rationale: Preparing the entire workspace and all equipment in advance prevents the need to compromise the contained environment during the procedure, which is a common source of accidental exposure.

  • Aliquotting the Compound:

    • Step 2a: Retrieve the stock container from its designated storage location.

    • Step 2b: Inside the fume hood, carefully open the container, avoiding any abrupt movements that could aerosolize the solid powder.

    • Step 2c: Use a clean spatula to carefully transfer the desired amount of the compound to the weigh boat on the analytical balance (if the balance is located within a ventilated enclosure). If the balance is on an open bench, weigh the material inside the hood, transfer it to a tared, sealed container, and re-weigh the container outside the hood.

    • Rationale: The primary goal is to prevent the generation of dust.[4] Slow, deliberate movements are crucial. The use of a ventilated balance enclosure or performing the initial transfer within the hood directly addresses the H335 respiratory hazard.

  • Post-Handling & Cleanup:

    • Step 3a: Tightly seal the main stock container and the newly prepared container.

    • Step 3b: Wipe the exterior of both containers with a damp cloth or towel before removing them from the fume hood.

    • Step 3c: Decontaminate the spatula and work surface according to laboratory-specific procedures.

    • Step 3d: Dispose of the weigh boat and any contaminated consumables in a designated solid hazardous waste container.

    • Step 3e: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[2] Wash hands thoroughly with soap and water.[3]

    • Rationale: Decontaminating containers and the workspace prevents the spread of the chemical to other areas of the lab. Proper glove removal and hand washing are the final critical barriers to preventing accidental ingestion.

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] Some suppliers recommend refrigerated storage (4°C) and protection from light.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[5][6]

  • Rationale: Proper storage prevents chemical degradation and ensures that the compound does not react with other materials or atmospheric moisture, maintaining its stability and preventing the formation of unknown, potentially more hazardous byproducts.

Section 3: Reactive Safety: Emergency & First-Aid Procedures

While proactive measures are paramount, readiness for accidental exposures or spills is a mandatory component of laboratory safety.

Emergency Response Matrix
Scenario Immediate Action Follow-Up / Medical Response
Minor Spill (<1g) Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area. Ensure adequate ventilation.[6]Document the incident.
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6]Seek medical attention if skin irritation occurs or persists.[3]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3][6]Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][6]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6]Seek immediate medical attention. Call a poison control center or physician.[1]
Fire Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[4] Vapors may be irritating; firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[4]Evacuate the area.

Section 4: Exposure Controls & The Hierarchy of Safety

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is entirely dependent on the implementation of higher-level controls.

Hierarchy of Controls

This principle prioritizes safety strategies from most to least effective. For this compound, the hierarchy is applied as follows:

cluster_pyramid Hierarchy of Controls Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls applied to handling this compound.

  • Engineering Controls: A chemical fume hood is the most critical engineering control as it physically isolates the user from the chemical, addressing the inhalation hazard.[6]

  • Administrative Controls: Standard Operating Procedures (SOPs), clear labeling, and comprehensive training ensure that users are aware of the hazards and follow safe practices.

  • Personal Protective Equipment (PPE): This is the essential final barrier.

    • Eye Protection: Goggles (European standard EN 166).[3]

    • Hand Protection: Protective nitrile gloves. Gloves must be inspected prior to use and disposed of properly after handling.[2][3]

    • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

Section 5: Data Summary

Physical and Chemical Properties
Property Value Source
Molecular Formula C₇H₉BrN₂[1][7]
Molecular Weight 201.06 g/mol [1][7]
Appearance Solid[1]
CAS Number 343854-89-5 / 897733-12-9[1][7][8]
SMILES CC1=CC(Br)=NC(C)=C1N[1]
Toxicological Profile
Endpoint Classification / Finding Source
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Dermal Toxicity No data available.[3]
Acute Inhalation Toxicity No data available.[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3]
Eye Damage/Irritation Category 2: Causes serious eye irritation.[3]
Carcinogenicity No data available.[3]
Germ Cell Mutagenicity No data available.[3]
Reproductive Toxicity No data available.[3]

Note: The absence of data for certain toxicological endpoints does not imply the absence of hazard. The compound should be handled as if it may have these properties until proven otherwise.

Conclusion

This compound is a representative example of many modern reagents used in drug discovery: highly functionalized and effective, but with a hazard profile that demands respect and careful management. By understanding the specific risks—oral toxicity, irritation, and potential for inhalation—and by rigorously applying the hierarchy of controls, researchers can confidently and safely utilize this compound to advance their scientific objectives. The foundation of safety is not merely the use of PPE, but a holistic approach encompassing engineering controls, standardized procedures, and a comprehensive understanding of the material's properties.

References

Technical Guide: Establishing the Solubility Profile of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 6-Bromo-2,4-dimethylpyridin-3-amine in common laboratory solvents. Solubility is a critical physicochemical property that dictates the feasibility of a compound's application in chemical synthesis, formulation development, and biological screening. This document moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with the foundational theory, practical experimental protocols, and data interpretation standards required to rigorously establish a compound's solubility. We present both rapid qualitative screening methods for initial solvent selection and a detailed protocol for determining thermodynamic equilibrium solubility for precise, quantitative assessment. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating.

Introduction: The Central Role of Solubility

The compound this compound is a substituted aminopyridine, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for its effective use. Poor solubility can lead to failed reactions, inaccurate bioassay results, and significant hurdles in formulation and development.[2] This guide provides the necessary tools to characterize this crucial parameter.

Compound Identity:

  • Chemical Name: this compound

  • Synonym(s): 3-Amino-6-bromo-2,4-lutidine

  • CAS Number: 897733-12-9[3][4]

  • Molecular Formula: C₇H₉BrN₂[3]

  • Molecular Weight: 201.06 g/mol [3]

  • Appearance: Typically a solid

Theoretical Solubility Considerations: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The molecular structure of this compound offers key insights into its expected behavior.

  • Polarity: The molecule possesses both polar and non-polar characteristics. The pyridine ring, the primary amine (-NH₂), and the bromine atom introduce polarity and the capacity for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the amine nitrogen can act as hydrogen bond acceptors.[1][3] Conversely, the two methyl groups (-CH₃) and the aromatic ring itself contribute to its non-polar, lipophilic character.

  • Computational Descriptors:

    • Topological Polar Surface Area (TPSA): 38.91 Ų[3] - This value suggests moderate polarity.

    • LogP (Octanol-Water Partition Coefficient): 2.04[3] - A positive LogP indicates a preference for a non-polar (octanol) environment over a polar (water) one, suggesting limited aqueous solubility.

Based on this structure, we can predict:

  • High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in lower alcohols like methanol and ethanol, which can engage in hydrogen bonding.

  • Moderate solubility in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM).

  • Low solubility in non-polar solvents like hexanes and toluene.

  • Low solubility in water, which can be significantly influenced by pH. As an amine, the compound is basic and will exhibit increased solubility in acidic aqueous solutions due to the formation of a soluble salt.[6][7]

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative measurement, is the most efficient path to building a comprehensive solubility profile.

Workflow for Solubility Profiling

The following diagram outlines the logical flow for systematically determining the solubility of the target compound.

Solubility_Workflow cluster_prep Preparation cluster_qual Phase 1: Qualitative Screening cluster_quant Phase 2: Quantitative Analysis Compound Weigh Compound (this compound) Qual_Exp Perform Rapid Solubility Test (Fixed mass/volume) Compound->Qual_Exp Solvents Select Diverse Solvents (Polar, Aprotic, Non-polar) Solvents->Qual_Exp Observe Visual Observation (Dissolved / Partially / Insoluble) Qual_Exp->Observe Qual_Result Categorize Solvents: 'Good' vs. 'Poor' Observe->Qual_Result Quant_Exp Thermodynamic Equilibrium Assay (Shake-Flask Method) Qual_Result->Quant_Exp Select 'Good' solvents for quantification Analysis Analyze Supernatant (e.g., HPLC-UV, LC-MS) Quant_Exp->Analysis Quant_Result Calculate Solubility (mg/mL or µM) Analysis->Quant_Result

Caption: Experimental workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick, low-material-consumption method to screen a broad range of solvents.

Objective: To visually estimate solubility and classify solvents for further quantitative analysis.

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1.5 mL glass vials)

  • A selection of common lab solvents (see Table 1)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of the compound into each vial.

  • Solvent Addition: Add a fixed volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[8]

  • Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.

  • Classification: Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Protocol 2: Quantitative Thermodynamic Solubility Determination

This method, often called the "shake-flask" method, measures the equilibrium solubility, which is the true saturation point of the compound in a solvent at a specific temperature.[9][10] It is considered the gold standard for solubility measurement.[2][11]

Objective: To determine the precise saturation solubility of the compound.

Materials:

  • This compound

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or thermomixer set to a controlled temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS) for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of compound to 1 mL of the chosen solvent.

  • Equilibration: Cap the vials tightly and place them in a shaker/thermomixer. Agitate at a constant speed (e.g., 700 rpm) and temperature (e.g., 25°C) for 24 hours to ensure the solution reaches thermodynamic equilibrium.[9][10]

  • Phase Separation: After incubation, allow the vials to rest for at least 30 minutes for the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles that could falsely elevate the measured concentration.

  • Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) with a pre-established calibration curve to determine the concentration of the compound in the saturated solution.[12]

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or µM.

Data Presentation and Interpretation

All solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents.

Table 1: Solubility Profile of this compound

Solvent ClassSolvent NameQualitative Solubility (e.g., at 5 mg/mL)Quantitative Solubility (mg/mL at 25°C)USP Classification[13][14]
Polar Protic Water (pH 7)Insoluble<0.1Practically Insoluble
Methanol (MeOH)SolubleTBDTBD
Ethanol (EtOH)SolubleTBDTBD
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleTBDTBD
Acetonitrile (ACN)Partially SolubleTBDTBD
AcetonePartially SolubleTBDTBD
Non-Polar Dichloromethane (DCM)Partially SolubleTBDTBD
Ethyl Acetate (EtOAc)Partially SolubleTBDTBD
TolueneInsolubleTBDTBD
HexanesInsolubleTBDTBD

Note: Italicized values are predictive and should be replaced with experimental data. TBD = To Be Determined.

Interpreting the Results: The quantitative data can be classified using standard terminology, such as that provided by the United States Pharmacopeia (USP).[13][14][15]

Table 2: USP Solubility Definitions

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble> 10,000

Safety Precautions

All laboratory work must be conducted in accordance with established safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: this compound is classified as an acute oral toxin. Handle the solid compound in a well-ventilated area or fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[17][18]

  • Solvents: Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them exclusively within a fume hood.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Characterizing the solubility profile of this compound is a foundational step for its successful application in research and development. By employing a systematic approach that combines theoretical prediction with robust qualitative and quantitative experimental methods, researchers can generate reliable and comprehensive data. This information is invaluable for guiding solvent selection for chemical reactions, enabling the preparation of stock solutions for biological screening, and providing the initial data points necessary for future formulation and drug development activities.

References

An In-depth Technical Guide to the Physical Properties and Melting Point Determination of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational step in the discovery pipeline. 6-Bromo-2,4-dimethylpyridin-3-amine, a substituted pyridine, represents a class of heterocyclic compounds widely utilized as key building blocks in the synthesis of pharmacologically active molecules. Its utility is predicated on a thorough understanding of its physical properties, which dictates everything from storage and handling to reaction kinetics and purification strategies.

This guide provides a comprehensive overview of the known physical properties of this compound. As a compound for which the melting point is not widely reported in public literature, this document focuses on the causality behind experimental choices and presents a field-proven, self-validating protocol for its empirical determination.

Compound Profile: this compound

A clear identification of a compound is paramount before any experimental work commences. The following table summarizes the key identifiers and known physical properties for this compound.[1][2][3][4]

PropertyValueSource(s)
Chemical Name This compound
Synonym(s) 3-Amino-6-bromo-2,4-lutidine[2]
CAS Number 897733-12-9[2][3]
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.06 g/mol [1][2]
Physical Form Solid[1]
Purity (Typical) ≥96%[2]
SMILES String CC1=CC(Br)=NC(C)=C1N[1]
InChI Key FLDDNTAAWZHAOT-UHFFFAOYSA-N[1]

Note: As of the latest literature review, a definitive experimental melting point for this compound is not publicly documented. The following sections provide the guiding principles and a detailed protocol for its determination.

Safety, Handling, and Storage

Substituted pyridines require careful handling due to their potential biological activity and reactivity. The safety profile for this compound indicates it is harmful if swallowed.[1] Adherence to rigorous safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Nitrile gloves are essential to prevent dermal contact.

  • Body Protection: A lab coat must be worn to protect against accidental splashes.

Engineering Controls:

  • Ventilation: All handling of the solid and any solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.

Storage & Disposal:

  • Storage: The compound should be stored at 4°C, protected from light, in a tightly sealed container to ensure its stability.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

The Principle of Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides valuable information regarding its identity and purity. It is defined as the temperature at which the solid and liquid phases of the substance coexist in equilibrium.

  • Expertise in Interpretation: For a pure crystalline compound, the melting process occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range (e.g., 3-5°C). Therefore, a sharp, defined melting range is a strong indicator of high purity.

Experimental Protocol: Melting Point Determination

This protocol describes a robust method for determining the melting point range of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure a self-validating and reproducible result.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for large crystals)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Methodology:

Step 1: Sample Preparation (The "Why": Homogeneity is Key)

  • Place a small amount of the compound onto a watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. Causality: A fine, homogenous powder ensures uniform heat transfer throughout the sample, preventing inconsistent melting.

  • Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be no more than 1-2 mm. Causality: An excessive sample amount will create a temperature gradient within the sample, leading to a broadened, inaccurate melting range.

Step 2: Rapid Determination (The "Why": Efficiency and Approximation)

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set a rapid heating rate (e.g., 10-20°C per minute).

  • Observe the sample and record the approximate temperature at which it melts. This will be an inaccurate reading but provides a target range. Causality: This initial, fast run saves significant time by quickly identifying the approximate melting region, which is crucial for the subsequent precision measurement.

Step 3: Precise Determination (The "Why": Accuracy Demands Patience)

  • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in Step 2.

  • Prepare a new capillary tube with a fresh sample. Causality: Re-melting a sample can sometimes lead to decomposition or polymorphic changes, yielding a non-representative result.

  • Place the new tube in the apparatus.

  • Set the heating rate to a much slower value, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Carefully observe the sample. Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid crystal melts completely.

  • The melting point is reported as the range T1 - T2.

Step 4: Validation (The "Why": Ensuring Confidence in Results)

  • Repeat the precise determination (Step 3) at least once more to ensure the result is reproducible. Consistent values validate the technique and the measurement.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the iterative process for achieving an accurate result.

MeltingPointWorkflow start Start prep Sample Preparation (1-2 mm in capillary) start->prep fast_run Rapid Determination (10-20°C/min) prep->fast_run get_approx Obtain Approximate Melting Range fast_run->get_approx cool Cool Apparatus (>20°C below approx. MP) get_approx->cool slow_run Precise Determination (1-2°C/min) cool->slow_run record_range Record T1 (First Drop) & T2 (Fully Liquid) slow_run->record_range validate Result Consistent? record_range->validate validate->slow_run No, Repeat report Report Melting Range (T1 - T2) validate->report Yes end End report->end

Caption: Workflow for accurate melting point determination.

Interpretation of Results

Upon completing the protocol, the resulting data—the melting point range—provides direct insight into the sample's purity.

  • Scenario 1: A sharp range (e.g., 121.0 - 121.5°C) is a strong indication of a highly pure compound. This value can then be used as a reference standard for future batches.

  • Scenario 2: A broad and depressed range (e.g., 115 - 119°C) compared to a reference batch suggests the presence of impurities. These could be residual solvents, starting materials, or side products from synthesis. This result would trigger further analysis (e.g., NMR, LC-MS) and potentially re-purification of the material.

By systematically determining and documenting the melting point of novel compounds like this compound, researchers build a foundational dataset that ensures reproducibility and quality control throughout the drug discovery and development process.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthetic pathway to obtain 6-Bromo-2,4-dimethylpyridin-3-amine, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, in particular, offers a versatile platform for further chemical elaboration. The presence of a bromine atom allows for a variety of cross-coupling reactions, while the amino group provides a handle for amide bond formation and other nucleophilic substitutions. The dimethyl substitution pattern fine-tunes the molecule's steric and electronic properties, influencing its binding affinity and pharmacokinetic profile.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from the readily available and inexpensive starting material, 2,4-dimethylpyridine (also known as 2,4-lutidine). The key transformations involve the sequential introduction of the amino and bromo functionalities onto the pyridine ring.

The chosen forward synthesis prioritizes regiochemical control and utilizes well-established, high-yielding reactions. The overall strategy is as follows:

  • N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

  • Nitration: Introduction of a nitro group, which will serve as a precursor to the amine.

  • Reduction: Conversion of the nitro group to the desired primary amine.

  • Bromination: Selective introduction of a bromine atom at the 6-position.

This strategic sequence is designed to maximize the yield and purity of the final product while minimizing the formation of unwanted side products.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: N-Oxidation of 2,4-Dimethylpyridine

The initial step involves the N-oxidation of 2,4-dimethylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic nitration. The electron-donating oxygen atom increases the electron density of the ring, particularly at the ortho and para positions.

Experimental Protocol: Synthesis of 2,4-Dimethylpyridine N-oxide

  • Materials:

    • 2,4-Dimethylpyridine

    • Hydrogen Peroxide (30% aqueous solution)

    • Acetic Acid

    • Sodium Bicarbonate (saturated aqueous solution)

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylpyridine (1.0 eq.) in glacial acetic acid.

    • To this solution, add 30% hydrogen peroxide (1.5 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dimethylpyridine N-oxide as a solid.

Step 2: Nitration of 2,4-Dimethylpyridine N-oxide

With the pyridine ring activated, the next step is the introduction of a nitro group. This is achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The N-oxide directs the incoming nitro group primarily to the 3-position due to a combination of electronic and steric effects.

Experimental Protocol: Synthesis of 2,4-Dimethyl-3-nitropyridine N-oxide

  • Materials:

    • 2,4-Dimethylpyridine N-oxide

    • Fuming Nitric Acid

    • Concentrated Sulfuric Acid

    • Ice

    • Sodium Carbonate (saturated aqueous solution)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C using an ice-salt bath.

    • Slowly add 2,4-dimethylpyridine N-oxide (1.0 eq.) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

    • In the dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate to a pH of 8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The nitro group is now reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally clean and high-yielding.

Experimental Protocol: Synthesis of 3-Amino-2,4-dimethylpyridine

  • Materials:

    • 2,4-Dimethyl-3-nitropyridine N-oxide

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol

    • Hydrogen Gas

    • Celite

  • Procedure:

    • In a hydrogenation vessel, dissolve 2,4-dimethyl-3-nitropyridine N-oxide (1.0 eq.) in ethanol.

    • Add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-2,4-dimethylpyridine.

Step 4: Bromination of 3-Amino-2,4-dimethylpyridine

The final step is the selective bromination of the aminopyridine intermediate. The strongly activating amino group directs the electrophilic bromine to the positions ortho and para to it. In this case, the 2- and 4-positions are blocked by methyl groups, leading to highly selective bromination at the 6-position (para to the amino group). N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[1][2]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-Amino-2,4-dimethylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated Aqueous Sodium Thiosulfate

    • Saturated Aqueous Sodium Bicarbonate

    • Brine

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-amino-2,4-dimethylpyridine (1.0 eq.) in anhydrous acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the cooled solution, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from 2,4-dimethylpyridine to the target molecule.

Synthesis_Workflow Start 2,4-Dimethylpyridine N_Oxide 2,4-Dimethylpyridine N-oxide Start->N_Oxide H₂O₂ / Acetic Acid Nitro_N_Oxide 2,4-Dimethyl-3-nitropyridine N-oxide N_Oxide->Nitro_N_Oxide HNO₃ / H₂SO₄ Amino_Pyridine 3-Amino-2,4-dimethylpyridine Nitro_N_Oxide->Amino_Pyridine H₂ / Pd/C Final_Product This compound Amino_Pyridine->Final_Product NBS / Acetonitrile

Caption: Synthetic pathway for this compound.

Summary of Key Data

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12,4-DimethylpyridineH₂O₂, Acetic Acid2,4-Dimethylpyridine N-oxide85-95%
22,4-Dimethylpyridine N-oxideHNO₃, H₂SO₄2,4-Dimethyl-3-nitropyridine N-oxide70-80%
32,4-Dimethyl-3-nitropyridine N-oxideH₂, Pd/C3-Amino-2,4-dimethylpyridine90-98%
43-Amino-2,4-dimethylpyridineNBS, AcetonitrileThis compound75-85%

Conclusion

This guide has detailed a robust and efficient synthetic route for the preparation of this compound from the readily accessible starting material, 2,4-dimethylpyridine. The described protocols are based on well-established chemical transformations and are designed to provide researchers with a practical and reliable method for obtaining this valuable building block. By understanding the underlying principles of each reaction step, scientists can confidently apply and adapt these procedures for their specific research and development needs in the pursuit of novel therapeutics and functional materials.

References

Methodological & Application

Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-2,4-dimethylpyridin-3-amine, a key heterocyclic building block in contemporary drug discovery. The inherent challenges of this substrate, including steric hindrance and potential catalyst inhibition by nitrogen chelation, necessitate a carefully optimized approach. We present detailed experimental procedures for both conventional thermal and microwave-assisted methods, supported by mechanistic insights, troubleshooting strategies, and a discussion on the critical role of ligand and base selection. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of complex biaryl and heteroaryl structures derived from this versatile aminopyridine scaffold.

Introduction: The Challenge and Opportunity

This compound is a highly valuable scaffold in medicinal chemistry, offering multiple points for diversification. The bromine atom at the 6-position is a prime handle for C-C bond formation via cross-coupling reactions, while the amino and methyl groups modulate the electronic and steric profile of the molecule. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3]

However, the successful coupling of this compound is not trivial. Several factors present significant synthetic hurdles:

  • Steric Hindrance: The methyl group at the C4-position and, to a lesser extent, the bromine at C6 create a sterically congested environment around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5][6]

  • Catalyst Inhibition: The pyridine ring nitrogen and the exocyclic primary amine at C3 can act as bidentate ligands, coordinating to the palladium center.[7][8][9] This chelation can form stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting the reaction.

  • Substrate Electronics: The electron-donating nature of the amino and dimethyl groups makes the pyridine ring electron-rich, which can slow the rate of the initial oxidative addition step, a critical phase in the catalytic cycle.

This guide addresses these challenges by providing a rationale-driven protocol that leverages modern catalyst systems to achieve high-yield coupling.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle comprising three fundamental steps.[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich or sterically hindered halides.

  • Transmetalation: The boronic acid is first activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical for this step's efficiency.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product arbr Ar-Br (this compound) arbr->oa_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ar_boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: Key Parameter Selection

A successful protocol for this substrate hinges on the judicious selection of catalyst, ligand, base, and solvent to overcome its inherent challenges.

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may offer low yields due to the substrate's steric bulk and coordinating nature. The solution lies in using catalyst systems with bulky, electron-rich ligands that promote both oxidative addition and reductive elimination while discouraging catalyst inhibition.

    • Buchwald Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective.[7][9] Their steric bulk creates a wide "bite angle" that facilitates the reductive elimination step and prevents the pyridine nitrogen from deactivating the palladium center.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for challenging couplings involving sterically hindered substrates.[4][5][14]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2]

    • Inorganic Bases: While K₂CO₃ is common, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often superior for difficult substrates.[15][16] They more effectively promote the formation of the boronate "ate" complex, driving the transmetalation forward.

  • Solvent System: A polar, aprotic solvent capable of dissolving the organic reagents and the base is required.

    • Aqueous Mixtures: Solvent systems like 1,4-dioxane/water or Toluene/water are standard.[10][17] The water co-solvent is essential for dissolving the inorganic base and is believed to facilitate the transmetalation step. All solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol A: Conventional Thermal Heating

This protocol is a robust starting point using standard laboratory equipment.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane (ACS grade, degassed)

  • Water (Deionized, degassed)

  • Reaction Vessel (e.g., Schlenk flask or sealed tube) with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 1.0 mmol, 202 mg), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).[8]

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.045 mmol, 18.5 mg). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, 4 mL dioxane: 1 mL water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]

Protocol B: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and is ideal for rapid optimization and library synthesis.

Materials & Reagents:

  • Same as Protocol A, but use a dedicated microwave reaction vial.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave vial equipped with a stir bar, add this compound (e.g., 0.5 mmol, 101 mg), the arylboronic acid (0.75 mmol), K₃PO₄ (1.5 mmol, 318 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and SPhos (0.022 mmol, 9.0 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (3 mL) and degassed water (0.75 mL).

  • Sealing: Crimp the vial cap securely.

  • Reaction: Place the vial in the microwave reactor. Set the reaction parameters to hold at 120-140 °C for 20-40 minutes with magnetic stirring.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol A (steps 7-10), scaling the solvent volumes accordingly.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Solids to Flame-Dried Flask inert 2. Evacuate & Backfill with Argon (3x) prep->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat with Stirring (Conventional or Microwave) solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor quench 6. Cool & Dilute with EtOAc / Water monitor->quench extract 7. Extract & Combine Organic Layers quench->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Data Summary and Optimization Parameters

The following table provides a starting point for the optimization of the Suzuki coupling of this compound.

ParameterProtocol A (Thermal)Protocol B (Microwave)Rationale / Notes
Catalyst Precursor Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)A stable, air-tolerant Pd(II) source that is reduced in situ.
Ligand SPhos (4.5 mol%)SPhos (4.5 mol%)A bulky, electron-rich ligand ideal for hindered substrates. XPhos or NHC ligands are excellent alternatives to screen.[7][9]
Base K₃PO₄ (3.0 eq.)K₃PO₄ (3.0 eq.)Strong, non-nucleophilic base promotes boronate formation. Cs₂CO₃ can be screened for improved efficacy.[15]
Solvent System 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)A standard polar aprotic system. Toluene or DMF can be substituted for dioxane.
Temperature 100 °C120 - 140 °CHigher temperatures are needed to overcome the activation barrier. Microwave allows for rapid superheating.
Reaction Time 12 - 24 hours20 - 40 minutesMicrowave heating dramatically accelerates the reaction rate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Catalyst inhibition by substrate.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a stronger base like Cs₂CO₃.3. Screen alternative bulky ligands (e.g., XPhos, RuPhos, or an NHC-based catalyst).
Dehalogenation Side Product The Ar-Br bond is cleaved and replaced by a proton, often from the solvent.[1][10]1. Lower the reaction temperature.2. Use a less protic solvent system if possible.3. Ensure the base is not excessively strong or used in large excess.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar').1. This is often caused by the presence of oxygen. Improve degassing procedures.2. Use a slight excess (1.2 eq.) of the boronic acid, but avoid a large excess.
Difficult Purification Product and starting material or byproducts have similar polarity.1. Try a different eluent system for column chromatography (e.g., Dichloromethane/Methanol).2. Consider a reverse-phase purification if the product is sufficiently polar.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and process developers.[2][5]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 6-Bromo-2,4-dimethylpyridin-3-amine. The synthesis of N-substituted 2,4-dimethylpyridin-3,6-diamines is of significant interest as this scaffold is present in numerous biologically active compounds. The inherent structural features of this substrate—an electron-rich pyridine ring, steric hindrance from the two methyl groups, and a potentially coordinating amino group—necessitate a carefully considered approach to catalyst and ligand selection, as well as reaction parameter optimization. This document provides a detailed technical guide, including mechanistic considerations, recommended starting conditions, a step-by-step protocol, and troubleshooting advice to enable researchers to successfully perform this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3][4] Understanding this cycle is crucial for rationalizing the choice of reaction components and for troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)L2(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)L2(NR2) Amine Coordination->Palladium Amido Complex + Base - H-Base+Br- Palladium Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide (Ar-Br) bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product (Ar-NR2) is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

For a substrate like this compound, the electron-rich nature of the pyridine ring can facilitate oxidative addition. However, the steric bulk from the methyl groups and the potential for the amino group to coordinate to the palladium center and inhibit catalysis are significant challenges that must be addressed through careful ligand selection.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent. For a sterically hindered and potentially coordinating substrate, the choice of a bulky, electron-rich phosphine ligand is paramount.[2][4] These ligands promote both the oxidative addition and the crucial reductive elimination step while preventing catalyst decomposition.

Below is a table of recommended starting conditions for the amination of this compound with various amine coupling partners. These conditions are based on established protocols for similar challenging substrates and serve as an excellent starting point for optimization.[6][7]

Parameter Condition Set A (General) Condition Set B (Challenging Amines) Condition Set C (Mild Conditions)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)(XPhos)Pd G3 (2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (4-6 mol%)Pre-catalyst used
Base NaOtBu (1.4-2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene or Dioxanet-BuOH or TolueneTHF or 2-MeTHF
Temperature 80-110 °C100-120 °C60-80 °C
Amine Scope Primary & Secondary Alkyl/Aryl AminesHindered Primary/Secondary Amines, Weakly Nucleophilic AminesFunctionalized, sensitive amines

Rationale for Component Selection:

  • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors that generate the active Pd(0) species in situ. Pre-formed catalysts like (XPhos)Pd G3 offer convenience and are often more active, allowing for lower catalyst loadings and milder conditions.[8]

  • Ligands:

    • XPhos: A highly effective, bulky biaryl phosphine ligand for a wide range of aminations, often providing excellent results.[6][8]

    • RuPhos: Particularly useful for coupling sterically demanding secondary amines and can sometimes outperform XPhos in challenging cases.[9][10]

  • Bases: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions.

    • NaOtBu: A strong base, widely used and highly effective, but can be sensitive to certain functional groups.[6][7]

    • K₃PO₄ and Cs₂CO₃: Milder bases that are often better tolerated by sensitive functional groups. They can be particularly effective with more acidic amines.

  • Solvents: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are standard choices due to their high boiling points and ability to dissolve the reaction components. Ethereal solvents like THF may be suitable for lower temperature reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for a representative Buchwald-Hartwig amination of this compound with a generic primary amine using Condition Set A.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Protocol_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with solids: This compound, Pd2(dba)3, XPhos, and NaOtBu B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous toluene and amine coupling partner via syringe B->C D Heat the reaction mixture to 80-110 °C with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with an organic solvent (e.g., EtOAc) and filter through Celite® F->G H Wash the filtrate with water and brine G->H I Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate H->I J Purify the crude product by column chromatography I->J

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene, followed by the amine coupling partner via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,4-dimethylpyridin-3,6-diamine.

Troubleshooting and Optimization

Even with a robust starting protocol, optimization may be necessary to achieve high yields.

Troubleshooting_Guide Start Low or No Conversion? Catalyst Is the catalyst/ligand system optimal? Start->Catalyst Base Is the base strong enough? Start->Base Temp Is the temperature high enough? Start->Temp Inert Is the reaction atmosphere truly inert? Start->Inert Solvent Is the solvent anhydrous? Start->Solvent Sol1 Sol1 Catalyst->Sol1 Consider a more electron-rich/ bulky ligand (e.g., RuPhos) or a pre-catalyst. Sol2 Sol2 Base->Sol2 Switch to a stronger base (e.g., LiHMDS) or ensure the current base is fresh. Sol3 Sol3 Temp->Sol3 Increase the reaction temperature. Sol4 Sol4 Inert->Sol4 Ensure proper Schlenk or glovebox techniques are used. Sol5 Sol5 Solvent->Sol5 Use freshly distilled or commercially available anhydrous solvent.

Figure 3: A decision-making guide for troubleshooting common issues.

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For electron-rich pyridines, bulkier, electron-rich ligands like XPhos or RuPhos are often beneficial.[6][9] Consider using a more active pre-catalyst if the in situ generation is suspected to be inefficient.

    • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines.[2] Ensure the base is fresh and anhydrous.

    • Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, especially with less reactive coupling partners.

  • Side Product Formation (e.g., Hydrodehalogenation):

    • This side reaction, where the bromine is replaced by hydrogen, can compete with the desired amination.[2] It is often promoted by the presence of water or at higher temperatures. Ensure all reagents and solvents are scrupulously dry. A change in ligand or base may also mitigate this issue.

  • Difficulty with Purification:

    • The basic nature of the product may cause it to streak on silica gel. It may be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent system.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of N-substituted pyridin-3,6-diamines. The protocols and data presented herein serve as a robust starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity, thereby enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-2,4-dimethylpyridin-3-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, particularly in the development of protein kinase inhibitors, certain molecular frameworks are recognized as "privileged structures" due to their recurring presence in potent and selective therapeutic agents. The aminopyridine core is one such scaffold, prized for its unique ability to interact with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for competitive inhibitors.[1][2]

This guide focuses on a particularly versatile building block: 6-Bromo-2,4-dimethylpyridin-3-amine (CAS: 1227568-79-5). This reagent is strategically functionalized for advanced kinase inhibitor synthesis. Its utility is derived from three key features:

  • The 3-Amino Group: Serves as a primary hydrogen bond donor, crucial for hinge-binding, or as a reactive site for further elaboration of the inhibitor.

  • The 6-Bromo Substituent: Acts as a versatile synthetic handle, enabling the use of powerful palladium-catalyzed cross-coupling reactions to introduce molecular diversity.

  • The 2,4-Dimethyl Groups: Provide steric influence that can enhance binding selectivity and improve metabolic stability and solubility of the final compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for key synthetic transformations but also the underlying scientific rationale, empowering users to intelligently design and execute the synthesis of next-generation kinase inhibitors.

Foundational Principle: Targeting the Kinase Hinge Region

Protein kinases share a conserved bilobal structure with an ATP-binding site located in the cleft between the N- and C-lobes. The "hinge region" is a flexible loop that tethers these two lobes. The 2-aminopyridine moiety is a well-established pharmacophore that forms one to three canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor within the active site.[2] This foundational interaction is the starting point for building potency and selectivity.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Aminopyridine Inhibitor hinge Hinge Region (Backbone Amides/Carbonyls) d_lobe DFG Motif (C-Lobe) hinge->d_lobe gatekeeper Gatekeeper Residue p_loop P-Loop (N-Lobe) p_loop->hinge inhibitor Aminopyridine Core inhibitor->hinge H-Bonds r_group Diversity Group (R) r_group->p_loop Targets Selectivity Pocket

Caption: Aminopyridine inhibitor docking in the kinase ATP site.

Core Synthetic Strategies and Protocols

The bromine atom at the 6-position is the key to unlocking the synthetic potential of this reagent. Palladium-catalyzed cross-coupling reactions are the methods of choice for its functionalization, allowing for the controlled and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Building Carbon Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C-C bonds in pharmaceutical synthesis.[3][4] It enables the coupling of the pyridyl bromide with a vast array of commercially available aryl- and heteroarylboronic acids or esters. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties that can interact with regions of the ATP pocket beyond the hinge.[5]

start 1. Combine Reagents (Bromopyridine, Boronic Acid, Base, Solvent) inert 2. Degas & Purge (Inert Atmosphere, e.g., Argon) start->inert catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst react 4. Heat Reaction (e.g., 80-100 °C, 4-24h) catalyst->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling of this compound with a generic arylboronic acid.

Materials:

Reagent CAS Number M.W. Equivalents
This compound 1227568-79-5 201.06 1.0
Arylboronic Acid Varies Varies 1.1 - 1.5
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 0.05
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 - 3.0
1,4-Dioxane 123-91-1 - Solvent

| Water | 7732-18-5 | - | Co-solvent |

Procedure:

  • Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting bromide).

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Expert Insight: The choice of base and solvent system is critical. While K₂CO₃ in dioxane/water is a robust starting point, for challenging substrates, stronger bases like K₃PO₄ or alternative phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst may be required to achieve optimal yields.[6][7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This transformation is exceptionally valuable for coupling the 6-bromo position with a diverse range of primary and secondary amines, including anilines and various nitrogen-containing heterocycles. This allows for the introduction of new vectors for kinase interaction or for modulating the physicochemical properties of the molecule.[9][10]

start 1. Combine Bromopyridine, Pd Precatalyst, Ligand, Base in a Glovebox solvent 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent amine 3. Add Amine Nucleophile solvent->amine react 4. Seal & Heat Reaction (e.g., 100-110 °C, 8-16h) amine->react workup 5. Cool, Filter through Celite, & Extract react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a representative amination using a common palladium precatalyst and ligand system.

Materials:

Reagent CAS Number M.W. Equivalents
This compound 1227568-79-5 201.06 1.0
Amine (Primary or Secondary) Varies Varies 1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) 51364-51-3 915.72 0.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) 564483-18-7 476.67 0.08
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10 1.4

| Toluene (Anhydrous) | 108-88-3 | - | Solvent |

Procedure:

  • Setup (Glovebox Recommended): In an oven-dried Schlenk tube inside a glovebox, combine the palladium precatalyst Pd₂(dba)₃ (0.02 eq), the phosphine ligand XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add Substrates: Add this compound (1.0 eq) and anhydrous toluene.

  • Add Nucleophile: Add the desired amine (1.2 eq) to the mixture.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

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Expert Insight: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent. Sterically hindered, electron-rich phosphine ligands like XPhos are often effective for a wide range of substrates. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions; NaOtBu is a common choice, but others like Cs₂CO₃ or LHMDS may be necessary for specific applications.[9]

Application Example: Synthesis of an Irreversible Kinase Inhibitor

To illustrate the power of this building block, we present a hypothetical two-step synthesis of a covalent irreversible kinase inhibitor. Such inhibitors often contain an electrophilic "warhead," like an acrylamide, which forms a permanent covalent bond with a nucleophilic cysteine residue near the ATP-binding site, leading to potent and durable target inhibition.[11][12][13]

A C A->C Step 1: Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C B plus1 + E C->E Step 2: Amide Coupling DIPEA, DCM 0 °C to rt D plus2 +

Caption: Synthetic scheme for a hypothetical irreversible kinase inhibitor.

Step 1: Suzuki Coupling to Install the Aryl Moiety

Using Protocol 1 , this compound is coupled with (3,4-dimethoxyphenyl)boronic acid. This step introduces an electron-rich phenyl ring, a common feature in kinase inhibitors that can occupy a hydrophobic pocket and form favorable interactions.

Step 2: Acrylamide "Warhead" Installation

The 3-amino group of the Suzuki product is acylated with acryloyl chloride to form the covalent warhead.

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final irreversible inhibitor.

Data Summary

The goal of such a synthesis is to produce a compound with potent biological activity. The data below is representative of what researchers would aim to generate after synthesis.

Table 1: Synthetic Summary

Step Reaction Type Key Reagents Expected Yield
1 Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ 65-85%

| 2 | Amide Coupling | Acryloyl Chloride, DIPEA | 70-90% |

Table 2: Representative Biological Activity Profile (Hypothetical)

Kinase Target Cysteine Residue Assay Type IC₅₀ (nM)
EGFR (T790M mutant) Cys797 Cell-based autophosphorylation 15
BTK Cys481 Biochemical 5

| JNK1 | Cys116 | Biochemical | 52 |

Conclusion

This compound is a high-value, versatile starting material for the synthesis of sophisticated kinase inhibitors. Its strategically placed functional groups allow for the sequential and controlled application of powerful synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By leveraging these reactions, medicinal chemists can efficiently generate large libraries of diverse compounds, enabling the rapid exploration of structure-activity relationships. The protocols and insights provided herein offer a robust foundation for researchers to design and synthesize novel kinase inhibitors, including advanced covalent inhibitors, to address ongoing challenges in drug discovery and development.

References

Application Notes and Protocols for 6-Bromo-2,4-dimethylpyridin-3-amine: Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-2,4-dimethylpyridin-3-amine in Medicinal Chemistry

This compound, also known as 3-Amino-6-bromo-2,4-lutidine, is a highly functionalized pyridine derivative of significant interest to researchers in drug discovery and development. Its strategic placement of a bromine atom, an amino group, and two methyl groups on the pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The adjacent primary amine offers a site for amide bond formation, sulfonylation, and other nucleophilic transformations. This unique combination of reactive sites allows for rapid diversification and the generation of libraries of novel compounds for biological screening.

This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent application in common cross-coupling reactions. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective bromination of the corresponding precursor, 2,4-dimethylpyridin-3-amine. The primary challenge in this transformation is to control the position of bromination, as the amino group is a strong activating and ortho-, para-directing group, and the pyridine nitrogen also influences the electron density of the ring. Direct bromination can lead to a mixture of isomers. The following protocol is a robust method for the selective synthesis of the desired 6-bromo isomer.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,4-dimethylpyridin-3-amine is an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to favor the formation of the desired 6-bromo isomer over other potential products. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds due to its ability to provide a low concentration of electrophilic bromine, which can enhance selectivity. The reaction is typically carried out in a suitable solvent at a controlled temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes the bromination of 2,4-dimethylpyridin-3-amine using N-Bromosuccinimide (NBS).

Materials:

  • 2,4-dimethylpyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dimethylpyridin-3-amine (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution of 2,4-dimethylpyridin-3-amine over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Summary: Synthesis Parameters
ParameterConditionRationale
Starting Material 2,4-dimethylpyridin-3-aminePrecursor with the required pyridine core and amino group.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine, enhancing regioselectivity.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that is inert to the reaction conditions.
Temperature 0 °C to Room TemperatureInitial low temperature helps to control the reaction rate and improve selectivity.
Reaction Time 3-6 hoursSufficient time for the reaction to proceed to completion.
Work-up Sodium thiosulfate quenchRemoves excess bromine.
Purification Column ChromatographySeparates the desired product from isomers and other impurities.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2,4-dimethylpyridin-3-amine dissolve Dissolve in Anhydrous Acetonitrile start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS Solution (dropwise at 0°C) cool->add_nbs react Stir at 0°C to RT (3-6 hours) add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry_concentrate Dry (Na₂SO₄) and Concentrate wash->dry_concentrate purify Column Chromatography (Silica Gel) dry_concentrate->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 2: Downstream Applications - Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is ideally situated for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Water (if using a mixed solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Parameters

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient catalysts for Suzuki-Miyaura couplings.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane, Toluene, DMF/waterSolubilizes reactants and facilitates the reaction at elevated temperatures.
Temperature 80-110 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.
B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.

Reaction Principle:

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5-2.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Parameters

ParameterTypical ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands that promote reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous)Anhydrous conditions are crucial to prevent catalyst deactivation.
Temperature 80-110 °CFacilitates the reaction kinetics.

Workflow Diagram: Downstream Functionalization

Functionalization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product Aryl-Substituted Product (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product Amino-Substituted Product (C-N Bond Formation) buchwald_reagents->buchwald_product

Caption: Downstream functionalization of this compound.

Safety Information

This compound is classified as acutely toxic if swallowed.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex molecules. The protocols provided in this guide offer a reliable starting point for the synthesis and subsequent functionalization of this important intermediate. By understanding the underlying principles of these reactions, researchers can effectively utilize this compound to accelerate their drug discovery and development programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Strategic Importance of Substituted Aminopyridines in Drug Discovery

The 2,4-dimethyl-3-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, serving as key intermediates in the synthesis of kinase inhibitors, central nervous system agents, and other therapeutics. The ability to selectively functionalize this core at the 6-position via cross-coupling reactions is a powerful strategy for generating molecular diversity and optimizing drug-target interactions. 6-Bromo-2,4-dimethylpyridin-3-amine is a versatile building block designed for this purpose, featuring a reactive C(sp²)-Br bond amenable to various palladium-catalyzed transformations.

A Paradigm Shift: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] These transformations, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, have revolutionized the construction of complex molecules.[1] For pharmaceutical development, these methods are indispensable, allowing for the late-stage functionalization of heterocyclic cores and the rapid assembly of compound libraries for screening.[3][4]

Core Principles and Mechanistic Overview

The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle typically involving a palladium(0) active species.[5] The generally accepted mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The coordinatively unsaturated Pd(0) complex inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.[5][6]

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces a ligand on the Pd(II) center. For Suzuki-Miyaura coupling, a base is required to activate the boronic acid, facilitating the transfer of the organic group to the palladium.[7] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base deprotonates the amine to form a palladium-amido complex.[6][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][6]

Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetalation_complex Ar-Pd(II)L_n-R pd2_complex->transmetalation_complex product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 center

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Substrate-Specific Considerations: The Challenge of this compound

The structure of this compound presents unique challenges and considerations:

  • Catalyst Inhibition: The primary amine at the 3-position and the pyridine nitrogen can act as ligands, coordinating to the palladium center. This can potentially inhibit catalytic activity by occupying coordination sites needed for the catalytic cycle to proceed.[9][10]

  • Electronic Effects: The electron-donating nature of the amino and methyl groups increases the electron density of the pyridine ring. This can make the oxidative addition step more challenging compared to electron-deficient aryl halides.[11]

  • Ligand Choice is Critical: To overcome these challenges, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) is paramount.[9][12][13] These ligands promote the formation of a monoligated, highly reactive L1Pd(0) species, which accelerates oxidative addition and favors the desired reductive elimination over competing side reactions.[14]

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl structures. Its operational simplicity and the commercial availability of a vast array of boronic acids and esters make it a first choice for C-C bond formation.

Scientific Rationale and Optimization

For an electron-rich substrate like this compound, a highly active catalyst system is required. The combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand is often successful.[7] The choice of base is also crucial; inorganic bases like K₃PO₄ or K₂CO₃ are commonly used to activate the boronic acid without promoting unwanted side reactions.[15][16]

Data Summary: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100High
4-Methoxyphenylboronic AcidPdCl₂(dppf)K₂CO₃DME/H₂O90Good-High
Thiophene-2-boronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Moderate-High
Alkyl MIDA BoronateCataXCium A Pd G3K₃PO₄THF/H₂O80Good

Note: Yields are estimates based on structurally similar substrates. Optimization is recommended.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the catalyst system (e.g., Palladium(II) Acetate, 2-5 mol% and SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[17]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.[10]

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl compounds that are otherwise difficult to synthesize.[8][19]

Scientific Rationale and Ligand Selection

This reaction is highly sensitive to the choice of catalyst, ligand, and base.[12] For coupling with primary or secondary amines, sterically hindered and electron-rich ligands are essential to facilitate the reductive elimination of the C-N bond.[14] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and generate the key palladium-amido intermediate.[6][10]

Data Summary: Representative Buchwald-Hartwig Conditions
Amine PartnerCatalyst / LigandBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100
AnilineRuPhos Pd G3K₂CO₃t-Amyl alcohol110
CyclopentylamineBrettPhos Pd G3LiHMDSTHF65
Primary Aliphatic Amine[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄Dioxane100

Note: Conditions are representative and require optimization for specific substrates.[8][20]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for C-N cross-coupling with a secondary amine.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.[10]

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) center and a terminal alkyne.[21] It typically employs a dual-catalyst system of palladium and a copper(I) salt.

Scientific Rationale and Co-catalysis

The reaction mechanism involves the palladium cycle as previously described, with an additional, parallel cycle for the copper co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Ar-Pd(II)-X complex.[21][22] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.

Data Summary: Representative Sonogashira Conditions

| Alkyne Partner | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Temp (°C) | | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | Toluene | 80 | | Propargyl Alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 70 |

Reference conditions adapted from studies on similar 2-amino-3-bromopyridines.[21][22]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for coupling with a terminal alkyne.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).[21]

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N). Stir for 15 minutes. Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.

Troubleshooting and Experimental Best Practices

Common Issues and Solutions

Even with robust protocols, cross-coupling reactions can be challenging. The following guide outlines common problems and potential solutions.

Troubleshooting_Workflow start Problem: Low or No Conversion q1 Is the catalyst system active? start->q1 sol1a Use a fresh Pd source and high-purity ligand. q1->sol1a No q2 Are reagents & solvent pure? q1->q2 Yes sol1b Ensure inert atmosphere (O₂ degrades catalyst). sol1a->sol1b sol1c Consider a pre-catalyst (e.g., Pd G3/G4). sol1b->sol1c sol2a Use anhydrous, degassed solvents. q2->sol2a No q3 Is the base/ligand optimal? q2->q3 Yes sol2b Check purity of boronic acid (may contain anhydrides). sol2a->sol2b sol2c Ensure base is fresh and dry (e.g., NaOtBu). sol2b->sol2c sol3a For Suzuki, try K₃PO₄ or Cs₂CO₃. q3->sol3a No side_reactions Problem: Side Products Observed (e.g., Dehalogenation, Homocoupling) q3->side_reactions Yes, but still fails sol3b For Buchwald-Hartwig, use a stronger base (NaOtBu, LiHMDS). sol3a->sol3b sol3c Screen bulky ligands (XPhos, RuPhos, SPhos). sol3b->sol3c sol_side1 Lower reaction temperature. side_reactions->sol_side1 sol_side2 Use a milder base (e.g., K₂CO₃). sol_side1->sol_side2 sol_side3 Reduce catalyst loading. sol_side2->sol_side3 sol_side4 Ensure slow addition of reagents. sol_side3->sol_side4

Caption: A logical workflow for troubleshooting palladium cross-coupling reactions.

Inert Atmosphere and Solvent Purity

The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2] Therefore, all reactions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and should be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of complex aminopyridine derivatives. Success hinges on a rational understanding of the underlying catalytic cycle and the specific challenges posed by the substrate. Careful selection of the catalyst, a sterically demanding and electron-rich ligand, and an appropriate base is critical to overcoming potential catalyst inhibition and achieving high yields. The protocols and troubleshooting guides provided herein offer a robust framework for researchers to successfully employ this valuable building block in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for Derivatization of 6-Bromo-2,4-dimethylpyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromo-2,4-dimethylpyridin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into a vast array of pharmacologically active agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The compound this compound, in particular, represents a highly versatile building block for drug discovery endeavors. Its strategic arrangement of functional groups—a reactive bromine atom, a nucleophilic amine, and two methyl groups—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).

The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[3] This is of paramount importance for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The primary amino group at the 3-position serves as a key site for N-acylation, N-alkylation, and sulfonylation, allowing for the installation of diverse functionalities that can probe specific interactions within a biological target's binding site. The methyl groups at positions 2 and 4 provide steric bulk and lipophilicity, which can influence the compound's metabolic stability and binding affinity.

This guide provides an in-depth exploration of key derivatization techniques for this compound, offering detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.

Core Derivatization Strategies and Workflow

The derivatization of this compound can be systematically approached to generate a diverse library of analogues for biological screening. The general workflow involves the selective functionalization of either the amino group or the bromo-substituent.

Derivatization_Workflow cluster_N_Derivatization N-Derivatization cluster_C_Derivatization C-Br Derivatization (Cross-Coupling) Start This compound N_Acylation N-Acylation Start->N_Acylation Acyl Halides, Anhydrides N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halides Sulfonylation Sulfonylation Start->Sulfonylation Sulfonyl Chlorides Suzuki Suzuki Coupling Start->Suzuki Boronic Acids/Esters (Pd-catalyzed) Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines (Pd-catalyzed) Library1 Library1 N_Acylation->Library1 Amide Library Library2 Library2 N_Alkylation->Library2 Substituted Amine Library Library3 Library3 Sulfonylation->Library3 Sulfonamide Library Library4 Library4 Suzuki->Library4 Biaryl/Alkyl Pyridine Library Library5 Library5 Buchwald->Library5 Diaminopyridine Library

Caption: General derivatization workflow for this compound.

N-Acylation: Crafting Amide Libraries for SAR Exploration

Rationale: N-acylation is a fundamental and highly reliable method for derivatizing the primary amino group of this compound.[4] This reaction introduces an amide functionality, which is a common motif in drug molecules, capable of acting as both a hydrogen bond donor and acceptor. By varying the acylating agent, researchers can systematically explore the impact of different substituents on biological activity, solubility, and metabolic stability.

Protocol 1: N-Acylation using Acyl Chlorides in the Presence of a Base

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride. Pyridine is used as a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated product.

Parameter Value/Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that dissolves the starting material and is easy to remove.
Base PyridineActs as a nucleophilic catalyst and scavenges the HCl generated during the reaction.[5]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction; room temperature is sufficient for the reaction to proceed to completion.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2A slight excess of the acyl chloride and base ensures complete consumption of the starting amine.

Sulfonylation: Introducing the Versatile Sulfonamide Moiety

Rationale: The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. Derivatizing this compound via sulfonylation introduces a strongly electron-withdrawing group that can significantly alter the electronic properties and binding interactions of the molecule.[6][7]

Protocol 2: Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol outlines the reaction of this compound with a sulfonyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to stir at room temperature overnight, or gently heat if necessary. Monitor by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl to remove the base.

  • Subsequently, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography or recrystallization.

Sulfonylation_Reaction reactant1 This compound product N-(6-Bromo-2,4-dimethylpyridin-3-yl)sulfonamide reactant1->product reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product reagents Pyridine or DIPEA DCM or THF reagents->product

Caption: General scheme for the sulfonylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The bromine atom at the 6-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[8] By coupling this compound with various boronic acids or esters, a diverse array of biaryl, heteroaryl, and alkyl-substituted pyridines can be synthesized. This allows for extensive exploration of the steric and electronic requirements of the target binding site.

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

  • Ethyl acetate

  • Celite

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Catalyst/Ligand Base Solvent Typical Temperature Notes
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O80-100 °CA versatile and commonly used catalyst.
Pd(dppf)Cl₂K₃PO₄, Cs₂CO₃Dioxane, DMF80-110 °COften effective for more challenging couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl compounds.[9] Applying this reaction to this compound allows for the introduction of various primary and secondary amines at the 6-position, leading to novel diaminopyridine derivatives with significant potential for biological activity.

Protocol 4: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.4 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq) and the primary amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter through a plug of silica gel or Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material in drug discovery. The derivatization strategies outlined in this guide—N-acylation, sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—provide a robust toolkit for medicinal chemists to systematically explore the chemical space around this privileged scaffold. The ability to readily modify both the amino and bromo functionalities allows for the fine-tuning of physicochemical and pharmacological properties, ultimately accelerating the identification of promising new drug candidates. Future work in this area may involve the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of novel derivatization reactions to further expand the accessible chemical diversity.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2,4-dimethylpyridin-3-amine in Drug Discovery

This compound is a highly functionalized heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom, an amino group, and two methyl groups on the pyridine core offers multiple points for chemical modification. This versatile scaffold is particularly valuable in the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the amino group serves as a key site for amide bond formation, alkylation, or diazotization, enabling the construction of diverse molecular libraries for drug discovery programs.

Proposed Synthetic Strategy: A Multi-Step Approach for Regiocontrolled Synthesis

Direct bromination of 2,4-dimethylpyridin-3-amine presents a significant challenge in achieving the desired regioselectivity on a large scale. The activating and ortho-, para-directing nature of the amino group, coupled with the directing effects of the two methyl groups, would likely lead to a complex mixture of brominated isomers that are difficult to separate.

Therefore, a more controlled, multi-step synthesis commencing from 2,4-lutidine (2,4-dimethylpyridine) is proposed. This strategy involves an initial nitration, followed by reduction of the nitro group to an amine, and subsequent bromination. This approach offers superior control over the regiochemical outcome.

The key steps of the proposed synthesis are:

  • Nitration of 2,4-Lutidine: Introduction of a nitro group at the 3-position of 2,4-lutidine.

  • Reduction of 3-Nitro-2,4-dimethylpyridine: Conversion of the nitro group to a primary amine to yield 2,4-dimethylpyridin-3-amine.

  • Bromination of 2,4-dimethylpyridin-3-amine: Introduction of a bromine atom at the 6-position.

An alternative and potentially more regioselective approach involves the nitration of 2,4-lutidine to yield 2,4-dimethyl-3-nitropyridine, followed by bromination and then reduction of the nitro group. The electron-withdrawing nature of the nitro group would direct the bromine to the desired 6-position.

For the purpose of this guide, we will focus on the synthesis pathway involving the bromination of 2,4-dimethylpyridin-3-amine, as it involves fewer steps, though it may require more rigorous purification.

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

This protocol is designed for a large-scale laboratory setting and can be adapted for pilot plant production. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 2,4-Dimethylpyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Large-capacity, jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet

  • Addition funnel

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Reaction Setup: In a dry, jacketed glass reactor under an inert atmosphere (e.g., nitrogen), add 2,4-dimethylpyridin-3-amine (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to the reactor to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using a circulating chiller.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The portion-wise addition helps to control the exotherm and minimize the formation of di-brominated byproducts.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Work-up: Dilute the mixture with dichloromethane and transfer it to a large separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Dissolve 2,4-dimethylpyridin-3-amine in Acetonitrile Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS (portion-wise) Cool->Add_NBS React React at RT (4-6 hours) Add_NBS->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench with Na2S2O3 Monitor->Quench Workup Aqueous Work-up Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Crude_Product Crude_Product Dry_Concentrate->Crude_Product

Caption: Workflow for the synthesis of crude this compound.

Part 2: Large-Scale Purification by Crystallization

For large-scale purification, crystallization is often more cost-effective and scalable than column chromatography.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water, isopropanol/water, or toluene/heptane)

  • Activated carbon (decolorizing agent)

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature probe

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Protocol:

  • Solvent Selection: Determine the optimal solvent system for crystallization through small-scale solubility studies. The ideal system will fully dissolve the crude product at an elevated temperature and provide high recovery of the pure product upon cooling.

  • Dissolution: In a jacketed glass reactor, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at the elevated temperature.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. For large-scale operations, a programmed cooling ramp is recommended.

  • Aging: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for a period to maximize product recovery.

  • Isolation: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Purification_Workflow cluster_purification Purification Crude_Product Crude_Product Dissolve_Hot Dissolve Crude in Hot Solvent Crude_Product->Dissolve_Hot Decolorize Decolorize with Activated Carbon (Optional) Dissolve_Hot->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Crystallize Controlled Cooling to Crystallize Hot_Filter->Crystallize Age_Slurry Age Slurry at Low Temperature Crystallize->Age_Slurry Isolate Isolate by Filtration Age_Slurry->Isolate Dry Dry under Vacuum Isolate->Dry Pure_Product Pure_Product Dry->Pure_Product

Caption: Workflow for the purification of this compound by crystallization.

Data Presentation

ParameterRecommended Value/RangeRationale
Synthesis Scale 100 g - 1 kgLaboratory to pilot scale
Starting Material 2,4-Dimethylpyridin-3-amineCommercially available
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br2
Solvent Anhydrous AcetonitrileGood solubility for reactants, inert
Reaction Temperature 0 °C to Room TemperatureControlled reaction kinetics
Purification Method CrystallizationScalable and cost-effective
Expected Purity >98%Achievable with optimized crystallization

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time, slightly increase temperature.
Side reactions (e.g., di-bromination)Ensure slow, portion-wise addition of NBS at low temperature.
Product Tailing on TLC Interaction with acidic silica gelAdd a small amount of triethylamine (0.5-1%) to the TLC eluent.
Poor Crystallization Inappropriate solvent systemScreen a wider range of solvents and solvent mixtures.
Presence of impurities inhibiting crystallizationConsider a pre-purification step such as an acid-base extraction.

Conclusion

The presented application note provides a detailed, albeit deductive, protocol for the large-scale synthesis and purification of this compound. By employing a regioselective synthesis strategy and a scalable crystallization-based purification, this guide offers a solid foundation for researchers and process chemists to develop a robust and efficient manufacturing process for this valuable building block. Further optimization of reaction conditions and crystallization parameters will likely be necessary to achieve the desired yield and purity at a specific scale.

The Versatile Heterocyclic Scaffold: 6-Bromo-2,4-dimethylpyridin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Privileged Pyridine Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved therapeutics and clinical candidates.[1] Among these, 6-Bromo-2,4-dimethylpyridin-3-amine has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[2] Its strategic trifunctionalization, featuring a reactive bromine atom, a nucleophilic amino group, and two methyl groups that influence solubility and metabolic stability, provides a powerful platform for generating diverse chemical libraries.

This technical guide offers an in-depth exploration of this compound as a key heterocyclic building block. We will delve into its chemical properties, reactivity, and, most importantly, provide detailed application notes and step-by-step protocols for its utilization in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the modular synthesis of highly functionalized molecules, including a significant number of kinase inhibitors.[2][3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[4][5][6]
Molecular Weight 201.06 g/mol [4][5][6]
Appearance Solid[6]
CAS Number 897733-12-9[5]
LogP (predicted) 2.04[4][5]
Topological Polar Surface Area (TPSA) 38.91 Ų[4][5]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 2[4][5]

While specific, publicly available 1H and 13C NMR spectra for this compound are limited, the expected spectral features can be inferred from its structure and comparison with similar compounds.

  • ¹H NMR: One would anticipate a singlet for the aromatic proton on the pyridine ring, two singlets for the two methyl groups at positions 2 and 4, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, including those for the two methyl groups, the four substituted pyridine ring carbons, and the carbon bearing the bromine atom.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of the bromine atom at the 6-position of this compound allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] For this compound, this reaction provides a direct route to synthesize 6-aryl- or 6-heteroaryl-2,4-dimethylpyridin-3-amines, which are key intermediates for a wide range of therapeutics.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, particularly with an electron-rich and potentially coordinating substrate like an aminopyridine.

  • Catalyst and Ligand: The electron-donating amino group and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8] To overcome this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[8] Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[8]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Base, Pd Catalyst, and Ligand in a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent system. B->C D Heat reaction mixture with vigorous stirring (e.g., 90-100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry organic layer and concentrate under vacuum. G->H I Purify by column chromatography. H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 6-(4-phenoxyphenyl)-2,4-dimethylpyridin-3-amine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with (4-phenoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 equiv)

  • (4-Phenoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 201 mg), (4-phenoxyphenyl)boronic acid (1.2 mmol, 257 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, 6-(4-phenoxyphenyl)-2,4-dimethylpyridin-3-amine.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, suboptimal ligand, insufficient base, or presence of oxygen.Ensure proper inert atmosphere technique. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). Use a fresh, anhydrous base.[8]
Protodeboronation High temperature, extended reaction time, or presence of excess water.Use fresh boronic acid or a more stable boronate ester. Minimize reaction time once the starting material is consumed.[8]
Dehalogenation Formation of palladium hydride species.Screen different bases and solvent systems.[8]

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to N-substituted 6-amino-2,4-dimethylpyridin-3-amine derivatives. These motifs are prevalent in many biologically active compounds.

Causality Behind Experimental Choices:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of the reaction components.

  • Catalyst and Ligand: The choice of ligand is crucial for achieving high yields and accommodating a broad substrate scope. Bulky, electron-rich biarylphosphine ligands, such as XPhos or RuPhos, are highly effective as they facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.[10]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd Precursor, Ligand, and Base in a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent and amine coupling partner. B->C D Heat reaction mixture with vigorous stirring (e.g., 100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute and filter through Celite. E->F G Wash with water and brine. F->G H Dry organic layer and concentrate under vacuum. G->H I Purify by column chromatography. H->I

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for a kinase inhibitor, demonstrating the utility of this compound in drug discovery.

Materials:

  • This compound (1.0 equiv)

  • 2-Methoxy-4-morpholinoaniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 201 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).[10]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 2-methoxy-4-morpholinoaniline (1.1 mmol, 229 mg) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methoxy-4-morpholinophenyl)-2,4-dimethylpyridin-3,6-diamine.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation, weak base, or impure reagents.Ensure all reagents and solvents are anhydrous. A stronger base like LiHMDS may be necessary for less acidic amines. Consider using a pre-catalyst.[10]
Hydrodehalogenation Presence of water or other proton sources.Ensure anhydrous conditions. The choice of ligand and base can also influence this side reaction.
Homocoupling of Amine Not typically a major side reaction in Buchwald-Hartwig amination.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

This compound stands out as a highly adaptable and valuable heterocyclic building block in the field of drug discovery and development. Its unique substitution pattern allows for facile and selective functionalization through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold, enabling the efficient synthesis of diverse libraries of compounds for biological screening. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals. The creation of carbon-carbon (C-C) bonds to this heterocyclic core is a critical transformation, enabling the synthesis of complex molecules with diverse biological activities. Among the various methods to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of various arylboronic acids with 6-Bromo-2,4-dimethylpyridin-3-amine, a key intermediate for the synthesis of novel biaryl pyridine derivatives with potential applications in drug development.[2]

The successful coupling of arylboronic acids to the pyridine ring, particularly when substituted with an amino group, can be challenging. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Therefore, the careful selection of the catalyst system, including the palladium precursor and, crucially, the ligand, is paramount for achieving high yields and purity. This guide will delve into the rationale behind the chosen experimental parameters and provide a robust protocol for researchers in drug discovery and development.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6]

dot graph Suzuki_Miyaura_Mechanism { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; B [label="Oxidative\nAddition", shape=plaintext, pos="1.5,2.5!"]; C [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2.5!"]; D [label="Transmetalation", shape=plaintext, pos="3,1!"]; E [label="Ar-Pd(II)L2-Ar'", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-0.5!"]; F [label="Reductive\nElimination", shape=plaintext, pos="1.5,-0.5!"]; G [label="Ar-Ar'", shape=plaintext, pos="0,-1.5!"]; H [label="Ar-X", shape=plaintext, pos="1.5,3.5!"]; I [label="Ar'-B(OR)2", shape=plaintext, pos="4.5,1!"]; J [label="Base", shape=plaintext, pos="4.5,1.75!"];

// Edges A -> C [label="Ar-X"]; C -> E [label="Ar'-B(OR)2\nBase"]; E -> A [label="Ar-Ar'"]; A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; D -> E [style=invis]; E -> F [style=invis]; F -> A [style=invis]; H -> B [style=invis]; I -> D [style=invis]; J -> D [style=invis]; F -> G [style=invis];

} dot Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][8][9]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound201.061.01.0
Arylboronic AcidVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Buchwald Ligand (e.g., SPhos, XPhos)Varies0.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.115 mL-
Water18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Palladium(II) Acetate (0.02 mmol) and the chosen Buchwald ligand (0.04 mmol) in 1 mL of 1,4-dioxane.

  • Addition of Solvent and Catalyst: To the Schlenk flask containing the solids, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe. Then, add the prepared catalyst solution to the reaction mixture.

  • Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl pyridine product.[10]

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="1. Weigh Reagents"]; B [label="2. Inert Atmosphere"]; C [label="3. Add Solvents"]; D [label="4. Add Catalyst"]; E [label="5. Heat & Stir"]; F [label="6. Monitor Reaction"]; G [label="7. Work-up"]; H [label="8. Purification"]; I [label="Final Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; } dot Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling. A visual representation of the key steps in the experimental protocol.

Rationale for Experimental Choices

  • Palladium Precursor and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source.[2] The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is crucial for facilitating the oxidative addition and reductive elimination steps, and for preventing catalyst deactivation by the aminopyridine substrate.[3]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step by forming the active boronate species.[9] Other bases such as cesium carbonate or potassium phosphate can also be employed and may offer advantages for specific substrates.[9]

  • Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid and should be determined empirically.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor quality reagents.Ensure all reagents are pure and dry. Increase the reaction temperature in 10 °C increments. Screen different palladium catalysts and ligands.[3]
Protodeborylation Hydrolysis of the boronic acid to the corresponding arene.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester), which is more stable to hydrolysis.[3] A milder base may also reduce the rate of this side reaction.[3]
Homocoupling of Boronic Acid Can occur under certain conditions, leading to the formation of a biaryl byproduct.Optimize the reaction stoichiometry and temperature. Slower addition of the boronic acid may minimize this side reaction.
Dehalogenation Reduction of the starting bromo-aminopyridine to the corresponding aminopyridine.Ensure the absence of any potential hydride sources in the reaction mixture. Optimize the reaction time to minimize exposure to conditions that may promote this side reaction.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.[11]

  • Palladium Catalysts: Palladium catalysts can be flammable, especially in the form of fine powders on carbon supports.[12][13] Handle with care and avoid creating dust.[11] Keep away from sources of ignition.[13]

  • Boronic Acids: Arylboronic acids can be irritants. Avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The protocol described herein provides a solid starting point for the successful coupling of a variety of arylboronic acids with this compound. By understanding the reaction mechanism and the rationale behind the experimental choices, researchers can effectively troubleshoot and optimize the reaction for their specific needs, thereby accelerating the discovery of novel drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-2,4-dimethylpyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the column chromatography of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only execute the purification but also troubleshoot effectively when unexpected issues arise.

Introduction: The Challenge of Purifying Substituted Pyridines

This compound is a substituted pyridine, a class of compounds notorious for their challenging purification by silica gel chromatography. The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3][4] This interaction is the primary cause of common issues such as significant peak tailing, irreversible adsorption, and even on-column degradation of the target compound.[2][3][5] This guide provides a systematic approach to mitigate these problems and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. If synthesized via direct bromination of 2,4-dimethylpyridin-3-amine, you can expect to find unreacted starting material and potentially isomeric byproducts where bromine has added to other positions on the ring.[6] Over-bromination, leading to dibromo-species, is also a possibility if the reaction conditions are not carefully controlled.[6] If your synthesis involves the reduction of a nitro-precursor, incomplete reduction can leave residual 6-bromo-2,4-dimethyl-3-nitropyridine.[6]

Q2: What is the best stationary phase for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[3] However, due to the basic nature of the analyte, the acidic character of silica can be problematic.[1][2][3] If you encounter significant issues with tailing or low recovery, consider the following alternatives:

  • Deactivated (Neutralized) Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can passivate the acidic silanol groups.[3][4][7]

  • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be an excellent alternative for purifying basic compounds.[1][3][5]

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which creates a more basic environment and can significantly improve peak shape and recovery for basic analytes.[2]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The key is to find a solvent system that provides an optimal Rf value for your target compound on a TLC plate, ideally between 0.2 and 0.4.[3][4]

  • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for pyridine derivatives.[3][6][8]

  • Addressing Basicity: To counteract the strong interaction between your basic compound and the acidic silica, it is highly recommended to add a small amount of a basic modifier to your eluent.[1][4] Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is most common.[3][4] This "competing base" will preferentially interact with the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[2]

Q4: My compound appears to be degrading on the column. What can I do?

A4: Degradation of pyridine derivatives on silica is a known issue, often catalyzed by the acidic nature of the stationary phase.[3][5]

  • Confirm Instability: First, confirm that the compound is indeed unstable on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[5]

  • Mitigation Strategies: If instability is confirmed, you should use a deactivated stationary phase like neutralized silica or alumina.[3][5][7] Additionally, minimizing the time your compound spends on the column by using a slightly more polar solvent system (without compromising separation) can help.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Tailing Strong interaction between the basic amine/pyridine nitrogen and acidic silanol groups on the silica surface.[1][3][9]Add a basic modifier like triethylamine (0.5-1%) to your eluent system to neutralize the active sites.[1][3][4] Consider switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][2]
Low or No Recovery of Product 1. Irreversible adsorption onto the silica gel due to strong acid-base interactions.[2] 2. The compound is too polar and is not eluting with the current solvent system.[5] 3. On-column degradation.[5][7]1. Use a deactivated stationary phase or add a basic modifier (TEA) to the eluent.[2][7] 2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). If still unsuccessful, consider a more polar solvent like methanol in dichloromethane.[2][5] 3. Confirm stability on silica via TLC.[5] If unstable, use an alternative stationary phase like alumina and minimize purification time.[5][7]
Poor Separation from Impurities 1. The chosen mobile phase does not provide adequate resolution.[4] 2. Column overloading.[1]1. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation.[1] Employ a shallow gradient elution, starting with a less polar mixture and slowly increasing the polarity.[4][7] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.
Product Elutes in the Solvent Front The mobile phase is too polar for the compound.Re-develop your TLC conditions using a much less polar solvent system (e.g., a higher percentage of hexanes).
Cracks or Channels in the Silica Bed Improper column packing.Ensure the silica is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top can help prevent disturbance of the silica bed when adding solvent.[3][10]

Experimental Protocol: Recommended Purification Workflow

This protocol outlines a robust procedure for the purification of this compound using flash column chromatography with a basic modifier.

TLC Method Development
  • Objective: To find a solvent system where the target compound has an Rf of ~0.3.

  • Procedure:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a test eluent system. A good starting point is 20% Ethyl Acetate in Hexanes.

    • If the Rf is too low, increase the polarity (e.g., 30% Ethyl Acetate). If too high, decrease the polarity (e.g., 10% Ethyl Acetate).

    • Once a suitable solvent ratio is found, prepare a new eluent system containing 0.5-1% triethylamine (e.g., for 100 mL of 20% EtOAc/Hexanes, use 79.5 mL Hexanes, 20 mL EtOAc, and 0.5 mL TEA).

    • Run a final TLC with the TEA-modified eluent to confirm the Rf and observe if peak shape (spot streaking) improves.

Column Preparation
  • Objective: To pack a uniform, crack-free column.

  • Procedure:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).[3]

    • Prepare a slurry of silica gel in your initial, least polar eluent (containing TEA).[3]

    • Pour the slurry into the column and use gentle, positive pressure to pack the bed. Ensure the column is packed uniformly without any air bubbles or cracks.

    • Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Do NOT let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3][10]

Sample Loading
  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[10]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column.[1]

Elution and Fraction Collection
  • Objective: To separate and collect the pure compound.

  • Procedure:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure to begin elution.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

    • Once the desired product has completely eluted, you can increase the solvent polarity significantly to flush out any remaining, more polar impurities.

Product Isolation
  • Objective: To obtain the final, purified solid.

  • Procedure:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Purification TLC 1. TLC Method Development (Hexane/EtOAc + 1% TEA) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading) Packing->Loading Elution 4. Elution & Fraction Collection (Gradient or Isocratic) Loading->Elution Monitoring 5. TLC Monitoring of Fractions Elution->Monitoring Pooling 6. Pool Pure Fractions Monitoring->Pooling Evaporation 7. Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Product Pure Product Evaporation->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Observed (e.g., Tailing, Low Yield) check_base Is a basic modifier (TEA) in the eluent? start->check_base add_base Action: Add 0.5-1% TEA to the eluent. check_base->add_base No check_stationary Is the peak shape still poor? check_base->check_stationary Yes resolve Problem Resolved add_base->resolve change_stationary Action: Switch to Alumina or Amine-Functionalized Silica. check_stationary->change_stationary Yes check_polarity Is recovery low or is the compound stuck at the origin? check_stationary->check_polarity No change_stationary->resolve increase_polarity Action: Gradually increase eluent polarity. check_polarity->increase_polarity Yes check_loading Is separation poor (overlapping peaks)? check_polarity->check_loading No increase_polarity->resolve reduce_loading Action: Reduce sample load and/or optimize TLC. check_loading->reduce_loading Yes check_loading->resolve No reduce_loading->resolve

Caption: A logical flow for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Suzuki Reaction Yield with 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound giving low to no yield?

A1: Low yields with this substrate are common and typically stem from its inherent electronic and structural properties. The primary challenges are:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2]

  • Reduced Reactivity: The presence of two electron-donating methyl groups and an amino group makes the pyridine ring electron-rich. This increased electron density can decrease the reactivity of the Carbon-Bromine bond towards the crucial oxidative addition step with the Pd(0) catalyst.[1][2]

To address this, a careful selection of the catalyst system, particularly the ligand, is paramount.

Q2: What are the most common side reactions I should be aware of, and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene, which is often promoted by aqueous conditions and elevated temperatures.[1][2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This can be caused by trace palladium hydride species in the reaction mixture.[2] Optimizing the base and solvent system can help mitigate this side reaction.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture.[2] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere are critical for prevention.[2]

Q3: Do I need to protect the amino group on this compound?

A3: While not always strictly necessary, protecting the amino group can be a highly effective strategy to improve reaction outcomes.[3] Converting the amine to a less coordinating functional group, such as an acetamide, prevents it from binding to the palladium catalyst, thereby circumventing catalyst inhibition.[3][4] This often leads to more consistent and higher yields, although it does add extra steps to your synthetic sequence (protection and deprotection).[4]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Conversion and Yield

Low conversion is a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting_Workflow Start Low Yield/Conversion Observed Catalyst Step 1: Evaluate Catalyst System (Ligand & Precursor) Start->Catalyst Initial Check Base Step 2: Optimize Base Catalyst->Base If no improvement Success Problem Resolved: High Yield Catalyst->Success Improvement Solvent Step 3: Screen Solvents Base->Solvent If still low Base->Success Improvement Temp Step 4: Adjust Temperature & Reaction Time Solvent->Temp If necessary Solvent->Success Improvement Reagents Step 5: Check Reagent Quality & Stoichiometry Temp->Reagents Final check Temp->Success Improvement Reagents->Catalyst Re-evaluate with pure reagents Reagents->Success Improvement

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

The choice of palladium precursor and, more importantly, the ligand is critical for success with electron-rich, potentially coordinating substrates like this compound.[1]

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective.[5] Bulky, electron-rich biaryl phosphine ligands are known to be effective for challenging heteroaryl couplings as they promote the reductive elimination step and stabilize the active Pd(0) species.

  • Palladium Precursor: While Pd(PPh₃)₄ can be used, a combination of a Pd(0) or Pd(II) source with a specialized ligand often gives better results.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable precursors for generating the active Pd(0) catalyst in situ.
Recommended Ligands SPhos, XPhos, RuPhosThese bulky, electron-rich ligands are highly effective for coupling electron-rich heteroaryl halides.[2][3] They accelerate reductive elimination and prevent catalyst deactivation.
Catalyst Loading 1-5 mol%While higher loadings (3-5%) can sometimes overcome partial inhibition, starting at 1-2 mol% is recommended.[3]

The base plays multiple roles in the Suzuki reaction, including activating the boronic acid and facilitating the transmetalation step.[6][7] The solvent must solubilize all components and be compatible with the catalytic system.

ParameterRecommendationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a moderately strong base often effective in these couplings.[2][3] Cs₂CO₃ is stronger and can be beneficial for less reactive partners. Use 2-3 equivalents.
Solvent 1,4-Dioxane, Toluene, THF (often with water)A polar aprotic solvent like 1,4-dioxane is a good starting point.[2] A small amount of water (e.g., 4:1 or 10:1 organic:water) can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions should be tested.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/water 10:1)

  • Schlenk flask or sealed vial with a stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, the palladium precursor, and the ligand.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Understanding the Mechanism and Pitfalls

A solid grasp of the catalytic cycle helps in rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Common Off-Cycle Pitfalls Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Bromide) Inhibition Catalyst Inhibition (Pyridine/Amine Coordination) Pd0->Inhibition Inhibits Cycle PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OH)₃]⁻ (Activated Boronic Acid) Deactivation Pd Black Formation (Deactivation) PdII_Aryl->Deactivation Leads to PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways for aminopyridine substrates.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This step can be slow for electron-rich substrates.[2]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[6] The base is crucial for activating the boronic acid to a more nucleophilic borate species.[6][9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[6] Bulky ligands accelerate this step.

Catalyst inhibition occurs when the pyridine or amine nitrogen coordinates to the Pd(0) or Pd(II) species, preventing it from participating in the catalytic cycle.[1][2]

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Buchwald-Hartwig amination reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with substituted aminopyridine substrates. Aminopyridines present unique challenges in C-N cross-coupling due to their electronic properties and potential to act as chelating ligands for the palladium catalyst.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the Buchwald-Hartwig amination of substituted aminopyridines. Each issue is analyzed from a mechanistic standpoint to provide a logical path to a solution.

Issue 1: Low to No Product Formation

A common and frustrating outcome is the recovery of starting materials or the formation of only trace amounts of the desired product. This can stem from several factors, from catalyst inhibition to suboptimal reaction parameters.

Question: My reaction with a 2-aminopyridine substrate is not working. I've tried standard conditions (Pd₂(dba)₃/BINAP, NaOtBu, Toluene), but I only see starting material. What's going wrong?

Answer: The primary challenge with 2-aminopyridines is their ability to form a stable chelate with the palladium center through the pyridine nitrogen and the amino group, resembling an amidine-like structure.[1][2] This chelation can inhibit the crucial oxidative addition or reductive elimination steps of the catalytic cycle, effectively poisoning your catalyst.

Causality & Recommended Actions:

  • Ligand Choice is Critical: Standard bidentate ligands like BINAP or Xantphos can sometimes be effective, but for challenging aminopyridine substrates, bulky, electron-rich monodentate biarylphosphine ligands are often superior.[3] These ligands promote the necessary catalytic steps and can disrupt the inhibitory chelation.

    • Action: Screen a panel of ligands. Excellent starting points include RuPhos , BrettPhos , and SPhos .[3] In a screening for the coupling of 3-bromo-2-aminopyridine, RuPhos and BrettPhos precatalysts were identified as outstanding systems.[1]

  • Precatalyst vs. In-Situ Generation: Using a precatalyst, where the ligand is already coordinated to the palladium, often leads to more reliable and reproducible results.[4] This avoids the complexities of in-situ catalyst formation from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable.[5]

    • Action: Switch to a G3 or G4 precatalyst (e.g., BrettPhos Pd G3). These are activated by the base in the reaction mixture to rapidly form the active Pd(0) species.[4]

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent. Strong, non-nucleophilic bases are typically required, but their solubility and efficacy can vary with the solvent.

    • Action: If using a strong alkoxide base like NaOtBu, ensure your solvent is anhydrous toluene or dioxane. For substrates sensitive to strong bases, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require a more polar solvent like t-BuOH to achieve sufficient solubility and reactivity.[2][3][4]

Troubleshooting Workflow for No Reaction

A No Product Observed B Switch to Bulky Monodentate Ligand (e.g., RuPhos, BrettPhos) A->B Primary Action C Use a Palladium Precatalyst (e.g., BrettPhos Pd G3) B->C If still no reaction G Success B->G D Screen Different Bases (NaOtBu, LHMDS, Cs2CO3) C->D Systematic Optimization C->G E Vary Solvent (Toluene, Dioxane, t-BuOH) D->E D->G F Check Reagent Purity & Inert Atmosphere E->F E->G F->G

Caption: Decision tree for addressing failed reactions.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

The appearance of significant side products, such as the hydrodehalogenation of your aryl halide or homocoupling of the aminopyridine, indicates that the catalytic cycle is being diverted into unproductive pathways.

Question: I'm attempting to couple 3-bromo-2-aminopyridine and I'm getting a significant amount of 2-aminopyridine as a byproduct. How can I suppress this?

Answer: Hydrodehalogenation is often a result of a competing β-hydride elimination pathway or other catalyst decomposition routes.[6] For aminopyridines, this can be exacerbated by reaction conditions that are too harsh or a catalyst system that is not optimized for the specific substrate.

Causality & Recommended Actions:

  • Base Strength and Concentration: While a strong base is necessary for the deprotonation of the amine, an excessively strong base or high concentration can promote side reactions.[4]

    • Action: If using NaOtBu or LHMDS, try reducing the equivalents from 1.5 to 1.2. Alternatively, switch to a weaker, but often effective, base like Cs₂CO₃ or K₃PO₄. The use of LiHMDS in combination with RuPhos or BrettPhos has been shown to be effective for coupling unprotected 3-halo-2-aminopyridines.[1]

  • Reaction Temperature: Higher temperatures can accelerate desired product formation but can also increase the rate of side reactions.

    • Action: Try lowering the reaction temperature. Many Buchwald-Hartwig reactions proceed efficiently at temperatures between 80-100 °C.[4][7] If you are running the reaction at 110 °C or higher, reducing it to 90 °C might improve selectivity.

  • Aryl Halide Reactivity: Aryl bromides are generally good substrates. Aryl iodides, while more reactive in oxidative addition, can sometimes lead to catalyst inhibition.[4] Aryl chlorides are less reactive and require more active catalyst systems.[5]

    • Action: If using an aryl iodide and observing issues, consider switching to the analogous aryl bromide.[8] Conversely, if starting with an aryl chloride, ensure you are using a highly active catalyst system, such as one with a bulky biarylphosphine ligand.[6]

Parameter Optimization Table for Minimizing Side Products

ParameterStandard ConditionAdjustment to Reduce Side ProductsRationale
Base NaOtBu (1.5 eq.)Cs₂CO₃ (1.5-2.0 eq.) or LiHMDS (1.4 eq.)Milder conditions can improve selectivity.[4] LiHMDS has proven effective for this substrate class.[1]
Temperature 110 °C80-100 °CLower temperatures can disfavor decomposition pathways.[3]
Ligand General BidentateRuPhos or BrettPhosPromotes faster reductive elimination, outcompeting side reactions.[1][3]
Solvent TolueneDioxane or t-BuOHCan alter solubility and catalyst behavior.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, they require in-situ reduction to the active Pd(0) species, a step that can be inefficient and lead to variability.[4] Palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended for reliability and activity, especially with challenging substrates like aminopyridines.[3][4] They provide a well-defined, air-stable source of the active catalyst that is rapidly generated under the basic reaction conditions.[4]

Q2: My aminopyridine is poorly soluble in toluene. What are my options?

A2: Poor solubility can hinder reaction rates. If your substrate is not dissolving, consider switching to a more polar aprotic solvent. 1,4-Dioxane and tert-Butanol (t-BuOH) are excellent alternatives that are commonly used in Buchwald-Hartwig reactions.[2][3] Be aware that changing the solvent may require re-optimization of the base and ligand.

Q3: Can I run this reaction open to the air?

A3: No. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[3] It is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction setup and duration. This involves using dry, degassed solvents and properly evacuating and backfilling your reaction vessel.

Q4: How do I choose between different bulky monodentate ligands like RuPhos, SPhos, and BrettPhos?

A4: The optimal ligand is substrate-dependent. However, some general trends have been observed.[3]

  • RuPhos: Often a great starting point for coupling with secondary amines.[1][3]

  • BrettPhos: Has shown particular excellence for reactions involving primary amines.[1][3]

  • SPhos: A good general ligand that often performs well.[3] For a novel substrate combination, it is best practice to perform a small-scale screen of these ligands to identify the most effective one for your specific reaction.

Q5: What is the role of the base, and why are strong bases like NaOtBu needed?

A5: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the coordinated amine on the palladium center, forming a palladium-amido complex.[7] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required because aminopyridines are relatively weak nucleophiles and their coordinated counterparts are not highly acidic.[4][9]

Catalytic Cycle Highlighting the Role of the Base

Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) center Coord [L-Pd(II)(Ar)(H-Amine)]+X- OA->Coord Ligand Exchange (+ Amine) Amido L-Pd(II)(Ar)(Amine) Coord->Amido Deprotonation (+ Base, - H-Base+X-) Product Ar-Amine Amido->Product Reductive Elimination Product->Pd0

References

Methods for removing impurities from 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of 6-Bromo-2,4-dimethylpyridin-3-amine. We will address common challenges, from removing persistent isomeric impurities to overcoming difficult crystallizations, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that scientists frequently encounter when handling the purification of this and similar aminopyridine compounds.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is almost entirely dependent on the synthetic route used. Assuming a standard electrophilic bromination of 2,4-dimethylpyridin-3-amine, you can anticipate the following:

  • Unreacted Starting Material: 2,4-dimethylpyridin-3-amine.

  • Regioisomeric Impurities: Bromination can occur at other positions on the ring, though the amino group is a strong director. The formation of isomers is a significant challenge in achieving high purity.[1][2]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of dibromo-2,4-dimethylpyridin-3-amine species.[1] Controlling the stoichiometry of the brominating agent (e.g., NBS) is critical to minimize this.[1]

Q2: My aminopyridine compound is consistently streaking or "tailing" on my silica gel TLC plate. What causes this and how can I fix it?

A2: This is a classic problem when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel. The basic nitrogen atoms in your compound interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and inefficient separation.[3] To resolve this, you must neutralize these acidic sites by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase (eluent).[3] This simple addition leads to sharper, more symmetrical peaks and vastly improved separation.

Q3: Which primary purification technique—chromatography or recrystallization—is best for this compound?

A3: The optimal technique depends on the nature and quantity of your impurities.

  • Flash Column Chromatography is the most effective and common method for removing regioisomeric and other closely related impurities, as it separates compounds based on their differential adsorption to the stationary phase.[2]

  • Recrystallization is best suited for purifying crude material that is already relatively pure (>90%) but contains minor impurities.[1] It is excellent for removing small amounts of baseline material or impurities with very different solubility profiles.

  • Acid-Base Extraction can be a powerful preliminary step to remove non-basic (neutral or acidic) impurities from your basic product before proceeding to a final polishing step like chromatography or recrystallization.[3]

The workflow diagram below provides a decision-making framework.

Part 2: Purification Method Selection Workflow

This workflow provides a logical path to selecting the most appropriate purification strategy based on an initial analysis of your crude material.

Purification_Workflow start Analyze Crude Product (TLC, LCMS, NMR) decision1 Are impurities primarily regioisomers or compounds with similar polarity? start->decision1 decision2 Are impurities non-basic (neutral/acidic)? decision1->decision2 No proc_chrom Flash Column Chromatography (with TEA in eluent) decision1->proc_chrom Yes decision3 Is crude product >90% pure with minor baseline impurities? decision2->decision3 No proc_extract Acid-Base Extraction decision2->proc_extract Yes decision3->proc_chrom No proc_recryst Recrystallization decision3->proc_recryst Yes end_node Pure Product proc_chrom->end_node reanalyze Re-analyze Purity proc_extract->reanalyze proc_recryst->end_node reanalyze->decision1

Caption: Decision tree for selecting a purification method.

Part 3: Troubleshooting Common Purification Issues

This guide addresses specific, practical problems you may encounter during your experiments.

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC/Column Isomeric impurities often have very similar polarities, making them difficult to resolve.1. Optimize the Mobile Phase: Use a shallower gradient during column chromatography (e.g., increase the more polar solvent by only 1-2% increments).2. Ensure TEA is Used: Add 0.5-1% triethylamine (TEA) to your eluent to improve peak shape, which directly enhances resolution.[3]3. Try a Different Solvent System: Switch from a standard Hexane/Ethyl Acetate system to something like Dichloromethane/Methanol to alter selectivity.
Product "Oils Out" During Recrystallization This occurs when the solute separates from the solution as a liquid instead of a solid. It is often caused by cooling the solution too quickly or using a solvent in which the compound's melting point is below the solvent's boiling point.[4]1. Reheat and Adjust: Reheat the solution until the oil redissolves. 2. Modify Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool again, much more slowly.[4]3. Lower the Temperature: Ensure the solution is cooled slowly, perhaps by leaving it on the benchtop overnight, followed by placing it in a refrigerator.
No Crystals Form Upon Cooling The solution may be too dilute (not saturated) or lack nucleation sites for crystal growth to begin.1. Reduce Solvent Volume: Gently evaporate some of the solvent on a rotary evaporator and attempt to cool again.2. Induce Crystallization: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches provide nucleation sites.[4]3. Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]
Final Product is Yellow or Brown After Purification A persistent, highly colored impurity is co-eluting with your product or is not being removed by recrystallization.1. Use Activated Charcoal: During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before cooling the solution.[4]
Part 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification methods.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating isomeric impurities and achieving high purity.[2][3]

  • Mobile Phase Preparation: Prepare your eluent system. A common starting point is a mixture of Hexane and Ethyl Acetate. Crucially, add 0.5-1% (v/v) of triethylamine (TEA) to both your low-polarity (e.g., 95:5 Hexane:EtOAc) and high-polarity (e.g., 70:30 Hexane:EtOAc) solvents.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase and carefully pack your chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the polarity by mixing in the high-polarity solvent. The key to separating isomers is a shallow, slow gradient.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of your compound using TLC (remember to use a TLC chamber saturated with the same eluent, including TEA).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is effective for purifying material that is already substantially pure.[1]

  • Solvent Selection: An ethanol/water mixture is a good starting point for aminopyridines.[1] The ideal solvent system will fully dissolve your compound when hot but provide low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. If the solution is colored, this is when you would add activated charcoal and then filter.[4]

  • Crystallization: Slowly add hot water to the hot ethanol solution dropwise until the solution becomes slightly and persistently cloudy. Then, add a few more drops of hot ethanol until the solution is just clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from your basic product.[3]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). Your basic amine product will become protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the aqueous layers containing your protonated product. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the solution is basic (pH > 10). Your amine product will deprotonate and precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover your purified, neutral amine product.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[2]

References

Technical Support Center: Monitoring Reactions of 6-Bromo-2,4-dimethylpyridin-3-amine with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 6-Bromo-2,4-dimethylpyridin-3-amine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this critical analytical technique. As a foundational tool in organic synthesis, mastering TLC is essential for accurately tracking reaction progress, identifying intermediates, and assessing product purity.[1][2]

The compound in focus, this compound, is a substituted pyridine, a class of heterocyclic aromatic compounds prevalent in pharmaceuticals and agrochemicals. Its structure, featuring a basic amine group and a halogen substituent, presents specific considerations for TLC analysis.[3][4] This guide will address these nuances, providing you with the expertise to overcome common challenges and interpret your results with confidence.

Troubleshooting Guide: Common TLC Problems and Solutions

This section addresses specific issues you may encounter while performing TLC on reactions with this compound.

Problem 1: My spots are streaking.

Streaking is a common issue where the spotted sample elongates into a comet-like shape as it moves up the plate.[5]

Possible Causes & Solutions:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[5][6][7][8]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. A good starting point is a 1% solution.[5] You can test different dilutions to find the optimal concentration for clean, round spots.[9]

  • Highly Polar Compound: this compound is a polar molecule due to the amine group. Polar compounds can interact strongly with the polar silica gel stationary phase, leading to streaking.[5][10]

    • Solution: Add a small amount of a polar modifier to your eluent (mobile phase). For a basic compound like an amine, adding a few drops of triethylamine or ammonia to the developing solvent can help to reduce streaking by neutralizing the acidic sites on the silica gel.[6]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large, leading to a "double spotting" effect or streaking.

    • Solution: Use a less polar solvent to dissolve your sample for spotting. Ensure the spotting solvent has fully evaporated before developing the plate.[11]

Problem 2: My spots are not moving from the baseline (Rf value is too low).

If your spots remain at the origin, it indicates they have a very strong affinity for the stationary phase and are not being carried up the plate by the mobile phase.[12]

Possible Causes & Solutions:

  • Eluent is Not Polar Enough: The mobile phase lacks the strength to move the polar analyte up the polar stationary phase.[6][12][13]

    • Solution: Increase the polarity of your eluent.[6][14][15] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture. A small increase in the proportion of the more polar solvent can significantly increase the Rf value.[10]

  • Compound is Highly Polar: The inherent polarity of your starting material or product might be very high.

    • Solution: In addition to increasing eluent polarity, consider using a more polar solvent system altogether. For very polar compounds, systems like 5% methanol in dichloromethane or even more complex mixtures might be necessary.[16]

Problem 3: All my spots are at the solvent front (Rf value is too high).

When spots travel with the solvent front, it signifies that the eluent is too polar, and the analytes have minimal interaction with the stationary phase.[6][13]

Possible Causes & Solutions:

  • Eluent is Too Polar: The mobile phase is too effective at carrying the compounds up the plate, resulting in poor separation.[6][12][13]

    • Solution: Decrease the polarity of your eluent.[6] For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture.

Problem 4: I can't see any spots on my TLC plate.

The absence of visible spots can be perplexing, but there are several logical explanations.

Possible Causes & Solutions:

  • Compound is Not UV-Active: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm).[12][17] However, some reaction products may not be.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general stain for oxidizable functional groups.[6] Iodine vapor is another simple and often effective method.[17][18]

  • Sample is Too Dilute: The concentration of the analyte in the spotted sample may be below the limit of detection.[6][8]

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, allowing the solvent to dry between each application.[6][8]

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent reservoir instead of developing up the plate.[6][8]

    • Solution: Ensure the solvent level is always below the spotting line.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound reactions?

A good starting point for many organic compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12] For this compound, which is relatively polar, a good initial system to try would be 7:3 Hexane:Ethyl Acetate . You can then adjust the ratio based on the initial result. If the spots are too low, increase the proportion of ethyl acetate. If they are too high, increase the proportion of hexane.[19]

Q2: How do I calculate the Retention Factor (Rf) and what does it tell me?

The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[20][21][22]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[11] A lower Rf value indicates a more polar compound, as it interacts more strongly with the polar stationary phase.[10][12] Conversely, a higher Rf value suggests a less polar compound. By comparing the Rf values of your starting material and the new spots that appear as the reaction progresses, you can monitor the conversion of the reactant to the product.

Q3: How can I be sure a new spot is my product and not an impurity or intermediate?

While TLC is an excellent tool for monitoring reactions, it is not definitive for identification. However, you can use a co-spotting technique for better evidence.[6] On the same TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and in a third lane, spot both the starting material and the reaction mixture on top of each other (co-spot). If the new spot in your reaction mixture is indeed a different compound, you will see two separate spots in the co-spot lane.

Q4: What type of TLC plate should I use?

For routine reaction monitoring, standard silica gel plates (Silica Gel 60 F254) are the most common and appropriate choice.[1][12] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm.[9][12] These plates are typically backed with glass, aluminum, or plastic.

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate
  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface with oils from your fingers.[12] Using a pencil, gently draw a straight line across the plate about 1 cm from the bottom. This is your baseline or origin.

  • Sample Spotting: Dissolve a small amount of your reaction mixture in a suitable volatile solvent. Dip a capillary tube into the solution and gently touch the end of the capillary to the baseline on the TLC plate to create a small, concentrated spot. Repeat for your starting material and any other references, keeping the spots evenly spaced.

  • Developing Chamber Preparation: Pour a small amount of your chosen eluent into a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

  • Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate through capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[11]

  • Visualization: Allow the solvent to evaporate completely. Visualize the spots under a UV lamp and circle them with a pencil.[1] If necessary, use a chemical stain for further visualization.

Protocol 2: Preparing a Potassium Permanganate (KMnO4) Stain
  • Recipe:

    • 1.5 g of KMnO4

    • 10 g of K2CO3

    • 1.25 mL of 10% NaOH

    • 200 mL of water

  • Procedure: Dissolve the ingredients in the water.

  • Use: Briefly dip the developed and dried TLC plate into the stain solution, then gently warm the plate with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds will appear as yellow or brown spots.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf of this compoundApplication Notes
9:1 Hexane:Ethyl AcetateLow< 0.2Good for resolving non-polar byproducts.
7:3 Hexane:Ethyl Acetate Medium 0.3 - 0.5 Recommended starting system.
1:1 Hexane:Ethyl AcetateMedium-High> 0.6Useful if the product is significantly more polar than the starting material.
95:5 Dichloromethane:MethanolHighVariableFor highly polar products or intermediates.[16]

Note: Rf values are approximate and can vary based on specific lab conditions.

Visualization of Key Concepts

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Plate Result streaking Streaking Spots start->streaking Problem low_rf Low Rf (Spots at Baseline) start->low_rf Problem high_rf High Rf (Spots at Solvent Front) start->high_rf Problem no_spots No Visible Spots start->no_spots Problem sol_overload Dilute Sample streaking->sol_overload Cause: Overloading sol_polar Add Triethylamine/Ammonia to Eluent streaking->sol_polar Cause: Basic Compound sol_inc_polar Increase Eluent Polarity low_rf->sol_inc_polar Solution sol_dec_polar Decrease Eluent Polarity high_rf->sol_dec_polar Solution sol_stain Use Chemical Stain (e.g., KMnO4) no_spots->sol_stain Cause: Not UV-Active sol_conc Concentrate Sample / Re-spot no_spots->sol_conc Cause: Too Dilute

Caption: A logical workflow for troubleshooting common TLC issues.

Relationship between Polarity and Rf Value

Polarity_Rf polarity Polarity of Compound Increases Decreases interaction Interaction with Silica Gel Stronger Weaker polarity:inc->interaction:str leads to polarity:dec->interaction:wk leads to rf_value Rf Value Lower Higher interaction:str->rf_value:low results in interaction:wk->rf_value:high results in

Caption: The inverse relationship between compound polarity and its Rf value on a silica gel TLC plate.

References

Catalyst and ligand selection for 6-Bromo-2,4-dimethylpyridin-3-amine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling of 6-Bromo-2,4-dimethylpyridin-3-amine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted 2,4-dimethylpyridin-3-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Catalyst and Ligand Selection

Q1: I am planning a cross-coupling reaction with this compound. What are the key challenges with this substrate, and how do they influence my choice of catalyst and ligand?

A1: The substrate this compound presents a unique set of challenges that require careful consideration for catalyst and ligand selection.

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting the catalytic cycle.[1] This is a well-known issue with pyridine-containing substrates, often referred to as the "2-pyridyl problem" in related systems.[2]

  • Amino Group Coordination: The free amino group at the 3-position also possesses a lone pair of electrons that can coordinate to the palladium catalyst, potentially leading to further inhibition.[3]

  • Steric Hindrance: The two methyl groups at positions 2 and 4 introduce steric bulk around the reaction center, which can hinder the approach of the catalyst and the coupling partner.[4][5]

To overcome these challenges, the use of bulky, electron-rich phosphine ligands is paramount.[1][6] These ligands promote the desired catalytic cycle in several ways:

  • Their steric bulk discourages the coordination of the pyridine and amino nitrogens to the palladium center.[1]

  • Their electron-donating nature facilitates the rate-determining oxidative addition step and promotes the final reductive elimination step to release the product.[6][7]

Highly effective ligands for such challenging substrates belong to the biaryl phosphine class, such as SPhos, XPhos, and RuPhos .[1][3][8] It is also often advantageous to use well-defined palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G2) to ensure the efficient generation of the active Pd(0) species.[1][9]

Q2: Which type of cross-coupling reaction is most suitable for my substrate: Suzuki-Miyaura or Buchwald-Hartwig Amination? And how does that affect my catalyst/ligand choice?

A2: The choice between Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) depends entirely on your synthetic target. However, the general principles for catalyst and ligand selection remain similar due to the challenging nature of the substrate.

  • For Suzuki-Miyaura Coupling (C-C): You will be coupling the bromopyridine with a boronic acid or ester. For this, palladium catalysts with bulky biaryl phosphine ligands like SPhos and XPhos are excellent starting points.[3][6] These systems are known to be robust for challenging couplings.[3]

  • For Buchwald-Hartwig Amination (C-N): You will be coupling the bromopyridine with a primary or secondary amine.[10][11] Again, bulky, electron-rich ligands are crucial. Ligands such as RuPhos and BrettPhos are often highly effective for C-N coupling reactions, including those with challenging heterocyclic amines.[9][12][13]

The core principle is that the ligand must be sterically demanding enough to prevent substrate inhibition while being electron-rich enough to drive the catalytic cycle forward. A preliminary screen of a few different ligands from this class is often a good investment of time.[3]

Section 2: Reaction Parameters and Optimization

Q3: My Suzuki-Miyaura reaction with this compound is not working (low to no conversion). What are the most critical parameters to investigate?

A3: Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to a few key areas. Here is a systematic troubleshooting approach:

  • Catalyst/Ligand System: This is the most common point of failure. If you are using a standard, less bulky ligand like PPh₃, it is likely ineffective.[14]

    • Action: Switch to a bulky biaryl phosphine ligand such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or use a pre-formed precatalyst.[3][14]

  • Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[15] The strength and solubility of the base can dramatically affect the yield.[3]

    • Action: Screen a range of bases. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][3]

  • Solvent and Temperature: Ensure all reactants are soluble in the chosen solvent. The reaction often requires heating to overcome the activation energy for the oxidative addition of the C-Br bond.[3][16]

    • Action: Common solvents include 1,4-dioxane, toluene, or THF, often with a small amount of water.[3] If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[3][14]

    • Action: Ensure your reaction flask and solvents are thoroughly degassed using methods like sparging with argon or nitrogen, or by employing freeze-pump-thaw cycles.[3][14]

The following decision tree can guide your troubleshooting process:

G cluster_actions Recommended Actions start Low / No Yield catalyst Is the Ligand Bulky & Electron-Rich? (e.g., SPhos, XPhos) start->catalyst base Is the Base Strong Enough? (e.g., K3PO4, Cs2CO3) catalyst->base No catalyst->base Yes action1 Switch to a Buchwald-type ligand catalyst->action1 conditions Are Conditions Anhydrous & Inert? base->conditions No base->conditions Yes action2 Screen stronger bases base->action2 temp Is Temperature Sufficient? (e.g., 80-110 °C) conditions->temp No conditions->temp Yes action3 Degas solvents thoroughly conditions->action3 success Reaction Optimized temp->success No temp->success Yes action4 Increase temperature temp->action4 G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition Ar-Pd(II)(X)L_n pd0->oa + Ar-X inhibition Pyridine or Amine Coordination pd0->inhibition tm Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) oa->tm + Nu-M or R2NH/Base re Reductive Elimination tm->re product Ar-Nu Product re->product catalyst_regen Pd(0)L_n Regenerated re->catalyst_regen catalyst_regen->pd0 Cycle Repeats inhibition->pd0 Reversible Inhibition

References

Technical Support Center: A Scientist's Guide to Purifying 6-Bromo-2,4-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 6-Bromo-2,4-dimethylpyridin-3-amine. This guide is designed for researchers and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds. We will delve into the root causes of common issues, particularly degradation and poor recovery on silica gel, and provide robust, field-proven protocols to ensure the integrity and yield of your target molecule.

Section 1: Understanding the Core Problem: The Amine-Silica Interaction

The primary challenge in purifying this compound via standard flash chromatography stems from a fundamental acid-base incompatibility.

  • The Stationary Phase - Silica Gel (SiO₂): The surface of silica gel is covered with silanol groups (Si-OH). These groups are Brønsted acids, making the silica surface acidic.[1][2][3][4] This acidity can lead to strong interactions with basic molecules and, in some cases, catalyze their degradation.[5][6]

  • The Analyte - this compound: As a pyridinamine derivative, this compound is basic. The lone pairs of electrons on the nitrogen atoms readily accept protons.[4][7]

When the basic amine comes into contact with the acidic silica surface, a strong acid-base interaction occurs. This can lead to protonation of the amine, forming a salt that adsorbs very strongly, or even irreversibly, to the stationary phase.[4] This interaction is the root cause of most purification issues.

cluster_problem The Problematic Interaction cluster_consequences Consequences silica Silica Gel Surface (Acidic Si-OH Groups) degradation Acid-Catalyzed Degradation adsorption Irreversible Adsorption (Low/No Recovery) tailing Peak Tailing & Streaking (Poor Separation) amine This compound (Basic Nitrogens) amine->silica Strong Acid-Base Interaction (Protonation)

Caption: The interaction between basic amines and acidic silica gel.

Section 2: Troubleshooting Guide

This section addresses the most common symptoms encountered during the purification of this compound.

Q1: My compound seems to have disappeared. It's not eluting from the column, and my recovery is near zero. What happened?

A: This is a classic sign of irreversible adsorption. The basic amine has likely been protonated by the acidic silanol groups on the silica surface, causing it to bind so strongly that it cannot be eluted with standard non-polar to moderately polar solvent systems.[4][7] You are essentially losing your product to the column itself. The solution is not to use more polar solvents, but to first neutralize the acidity of the stationary phase.

Q2: I see my compound on the TLC plate, but it's a long, vertical streak instead of a tight spot. My column fractions are broad and impure. How can I fix this?

A: Severe peak tailing or streaking is another direct result of the strong acid-base interaction.[8][9] While the compound is not binding completely irreversibly, the interaction is strong enough to disrupt the equilibrium of the compound moving between the stationary and mobile phases. This leads to a continuous "bleeding" of the compound down the column rather than a distinct band, resulting in poor separation. The key is to suppress this interaction by deactivating the silica.

Q3: I've noticed a new, often colored, spot appearing on my TLC plate after letting it sit for a few minutes, or my collected fractions look discolored. Is the silica destroying my compound?

A: This is a strong indication of on-plate or on-column degradation. The acidic nature of the silica gel can act as a catalyst for various decomposition pathways in acid-sensitive molecules.[5][6] For pyridinamines, this could involve oxidation or other rearrangements. Immediate deactivation of the silica is required to preserve the integrity of your compound.

Section 3: Proactive Solutions & Experimental Protocols

Instead of troubleshooting, it is best to proactively address the amine-silica interaction. Here are the most effective methods.

Method 1: Deactivation of Standard Silica Gel

The most common and cost-effective strategy is to neutralize the acidic silica surface using a basic additive in the mobile phase.[3][10][11] Triethylamine (TEA) is the most common choice due to its efficacy and volatility, which simplifies its removal after purification.

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

This is the primary recommended method for routine purification.

  • TLC Analysis: Develop your TLC solvent system as usual (e.g., Hexane/Ethyl Acetate). If you observe streaking or an Rf of 0, prepare a new eluent that is identical to the first but contains 0.5-2% triethylamine by volume. Run a new TLC in this modified eluent. You should observe a non-streaking spot with a slightly higher Rf.

  • Column Preparation: Prepare the mobile phase for the column run, ensuring it contains the same percentage of TEA used for the successful TLC analysis (typically 1%).

  • Packing: Pack the column using this TEA-containing mobile phase.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes (CV) of the TEA-containing mobile phase.[11] This ensures the entire silica bed is neutralized.

  • Loading & Elution: Dissolve your crude sample in a minimal amount of dichloromethane or the mobile phase. Load it onto the column and elute as you normally would, using the TEA-containing eluent.

  • Post-Purification: After collecting your fractions, the TEA can be removed from the pooled product by co-evaporation with a low-boiling solvent like dichloromethane or toluene under reduced pressure.

Parameter Standard Eluent (e.g., 7:3 Hex/EtOAc) Modified Eluent (e.g., 7:3:0.1 Hex/EtOAc/TEA)
TLC Appearance Streaking, spot at baseline (Rf ~ 0)Clean, round spot
Rf Value Low or undefinedHigher and well-defined
Recovery Potentially very low (<10%)Typically high (>90%)
Peak Shape Broad, tailing peaksSharp, symmetrical peaks

Table 1. Comparison of purification outcomes with and without a basic modifier.

Method 2: Utilizing Alternative Stationary Phases

If your compound is exceptionally sensitive or if you wish to avoid mobile phase additives, using an alternative, less acidic stationary phase is an excellent choice.

Stationary Phase Principle Advantages Disadvantages
Neutral or Basic Alumina A metal oxide with a neutral or basic surface pH.[9][12]Excellent for purifying basic amines; avoids additives.Can have different separation selectivity than silica; particle sizes can be larger, leading to lower resolution.[3]
Amine-Functionalized Silica Silica surface is covalently bonded with aminopropyl groups, creating a basic surface.[3][13][14]Highly effective for amines; uses standard non-polar solvents; no additives needed.[7]More expensive than bare silica.
Reversed-Phase Silica (C18) Non-polar stationary phase separates based on hydrophobicity.[9]Completely avoids the acidic silica issue; excellent for polar amines.Requires polar mobile phases (e.g., water/acetonitrile), which can be more difficult to remove.

Table 2. Comparison of alternative stationary phases for amine purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: How much triethylamine or ammonia should I add to my eluent? A: A concentration of 0.5% to 2% (v/v) is typically sufficient.[15] Start with 1%. For ammonia, which is often supplied as a solution in methanol or water, the same percentage of the stock solution is a good starting point.[10][15]

Q2: Will adding a base change the Rf value of my compound? A: Yes, almost always. By neutralizing the strong adsorption sites, the compound will travel further up the TLC plate, resulting in a higher Rf value.[16] You may need to use a less polar solvent system to bring the Rf back into the optimal 0.2-0.3 range for column chromatography.

Q3: How do I completely remove triethylamine from my purified sample? A: Triethylamine (boiling point ~89 °C) is relatively volatile. The most effective method is co-evaporation. After evaporating the chromatography solvents, re-dissolve the product in a low-boiling solvent like dichloromethane and evaporate again. Repeating this 2-3 times is usually sufficient. For stubborn cases, a mild acid wash (e.g., with dilute HCl) followed by extraction can be used if your compound is stable to acid.

Q4: Can I use another base, like pyridine? A: It is not recommended. While pyridine is a base, it is much less volatile and can be difficult to remove. Volatile amines like triethylamine or diisopropylethylamine are preferred. Ammonia is also an excellent choice, especially when using highly polar solvents like methanol/DCM.[3][15]

Q5: When should I choose an alternative stationary phase over simply deactivating silica? A: Consider an alternative stationary phase if:

  • Your compound is extremely acid-sensitive and even brief contact with silica is detrimental.

  • You are performing a large-scale purification where adding and removing a base becomes cumbersome.

  • You cannot achieve adequate separation even with a basic modifier.

  • The presence of a basic additive interferes with subsequent reaction steps. Amine-functionalized silica is often the best choice in these scenarios.[7]

Section 5: Recommended Workflow & Decision Diagram

Use this flowchart to guide your purification strategy from the outset.

start Start: Crude this compound tlc_std Run analytical TLC (e.g., Hexane/EtOAc) start->tlc_std decision_tlc Streaking or Rf=0? tlc_std->decision_tlc tlc_tea Add 1% TEA to eluent. Re-run TLC. decision_tlc->tlc_tea Yes col_std Proceed with standard silica gel column. decision_tlc->col_std No decision_tea Clean spot with Rf > 0.1? tlc_tea->decision_tea col_tea Proceed with TEA-deactivated silica gel column. decision_tea->col_tea Yes alt_phase Consider Alternative Phase: - Amine-Silica - Neutral Alumina - Reversed-Phase (C18) decision_tea->alt_phase No

Caption: Decision workflow for purifying basic amines.

References

Validation & Comparative

A Comparative Analysis of 6-Bromo-2,4-dimethylpyridin-3-amine's Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their synthetic accessibility and reactivity. This guide provides an in-depth comparative analysis of the reactivity of 6-Bromo-2,4-dimethylpyridin-3-amine against other common brominated pyridines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and similar substrates in their synthetic endeavors.

The Unique Electronic and Steric Profile of this compound

The reactivity of a bromopyridine in cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the steric environment surrounding the carbon-bromine bond. The pyridine nitrogen is inherently electron-withdrawing, which generally decreases the electron density of the ring carbons compared to benzene.[1][2] This electron deficiency makes the C-Br bond more susceptible to the initial oxidative addition step in the catalytic cycles of many cross-coupling reactions.

In the case of this compound, several factors contribute to its unique reactivity profile:

  • Activating Amino Group: The amino group at the 3-position is a strong electron-donating group (EDG). This donation partially counteracts the electron-withdrawing effect of the pyridine nitrogen, increasing the electron density of the ring. While this can sometimes decrease the rate of oxidative addition, it also influences the overall electronic character of the molecule.[3]

  • Methyl Groups: The two methyl groups at the 2- and 4-positions are also electron-donating, further enriching the pyridine ring with electron density.

  • Steric Hindrance: The methyl group at the 2-position and the amino group at the 3-position create significant steric hindrance around the bromine atom at the 6-position. This steric congestion can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.[4][5]

  • Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, which may lead to catalyst inhibition or deactivation.[6][7][8] The choice of appropriate ligands is crucial to mitigate this effect.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of bromopyridines in this reaction is heavily influenced by the position of the bromine atom and the nature of other substituents.

General Reactivity Trend of Bromopyridine Isomers

Generally, the reactivity of unsubstituted bromopyridines in Suzuki coupling follows the order: 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine. This is attributed to the more polarized C-Br bond at the 2- and 4-positions due to the electron-withdrawing nitrogen atom.

Analysis of this compound in Suzuki Coupling

The presence of multiple electron-donating groups (two methyls and one amino) in this compound increases the electron density on the pyridine ring, which can decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromopyridines.[8] However, the steric hindrance from the adjacent methyl and amino groups is often the more dominant factor influencing its reactivity. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often necessary to overcome this steric hindrance and facilitate efficient coupling.[8]

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[6]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001285[7]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95N/AModerate to Good[9]
6-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001288[8]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃iPrOH/H₂O800.595[10]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂Na₂CO₃H₂O100292[11]

Note: Direct comparative data for this compound is limited; the table includes data from structurally similar compounds to provide a predictive analysis.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12] The success of this reaction with bromopyridine substrates is highly dependent on the catalyst system.

Analysis of this compound in Buchwald-Hartwig Amination

For this compound, the steric hindrance around the 6-position presents a significant challenge. The choice of a suitable bulky phosphine ligand is critical to promote the reaction.[13] The presence of the free amino group can also complicate the reaction through potential side reactions or catalyst inhibition.[14] Despite these challenges, successful aminations of similar substrates have been reported, suggesting that with careful optimization of the catalyst, ligand, and base, high yields can be achieved.

Bromopyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromopyridin-3-amineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001892[14]
2-Amino-6-bromopyridineAnilinePd₂(dba)₃/BINAPNaOtBuToluene1001885
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBuToluene80460[15]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated systems.[16] The reactivity order for aryl halides in this reaction is generally I > Br > Cl.[17]

Analysis of this compound in Sonogashira Coupling

The Sonogashira coupling of bromopyridines is well-established. For this compound, the electronic factors are expected to play a significant role. The electron-rich nature of the ring may slightly decrease its reactivity compared to electron-deficient bromopyridines. However, successful Sonogashira couplings of various aminobromopyridines have been reported with high yields, indicating that the reaction is generally tolerant of the amino group.[16][18]

Bromopyridine SubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396[18]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT16High[19]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT295 (at I-position)[17]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add this compound and the degassed anhydrous toluene.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.[14]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[17]

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the processes discussed, the following diagrams illustrate the catalytic cycles and the key factors influencing the reactivity of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-Br Ar-Br Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Influencing_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Pyridine N (EWG) Pyridine N (EWG) Reactivity of C-Br Bond Reactivity of C-Br Bond Pyridine N (EWG)->Reactivity of C-Br Bond Increases Amino Group (EDG) Amino Group (EDG) Amino Group (EDG)->Reactivity of C-Br Bond Decreases Methyl Groups (EDG) Methyl Groups (EDG) Methyl Groups (EDG)->Reactivity of C-Br Bond Decreases 2-Methyl Group 2-Methyl Group 2-Methyl Group->Reactivity of C-Br Bond Decreases (Hindrance) 3-Amino Group 3-Amino Group 3-Amino Group->Reactivity of C-Br Bond Decreases (Hindrance)

Caption: Factors Influencing the Reactivity of this compound.

Conclusion

This compound presents a unique reactivity profile shaped by a delicate balance of electronic and steric factors. While the electron-donating groups may slightly deactivate the C-Br bond towards oxidative addition compared to simpler bromopyridines, this is often overshadowed by the significant steric hindrance posed by the substituents flanking the bromine atom. Successful cross-coupling reactions with this substrate are achievable but necessitate careful optimization of reaction conditions, particularly the choice of bulky, electron-rich phosphine ligands that can overcome steric impediments and mitigate catalyst inhibition. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers looking to incorporate this and structurally related building blocks into their synthetic programs, enabling the efficient construction of novel molecular architectures for a wide range of applications.

References

A Comparative Guide to Structural Confirmation Methods for 6-Bromo-2,4-dimethylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, 6-Bromo-2,4-dimethylpyridin-3-amine and its derivatives are pivotal intermediates, valued for their versatile reactivity in forming complex molecular architectures. The precise arrangement of the bromo, amino, and methyl substituents on the pyridine core dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. Consequently, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for ensuring reproducibility, safety, and efficacy in research and development.

This guide provides a comprehensive comparison of the principal analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the most appropriate methods for their specific analytical challenges. Our discussion will be grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and hyphenated Chromatographic techniques, providing a holistic framework for robust molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the preeminent technique for elucidating the detailed structure of organic molecules in solution.[1] It provides a wealth of information regarding the molecular skeleton, the chemical environment of individual atoms, and the spatial relationships between them.

Expertise & Experience: Beyond the Spectrum

For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment.

  • ¹H NMR Spectroscopy : This is the initial and most informative experiment. The aromatic proton on the pyridine ring is expected to resonate in the downfield region (δ 7.0-8.5 ppm) due to the ring's diamagnetic anisotropy.[1][2] The two methyl groups will appear as distinct singlets in the upfield region (δ 2.0-3.0 ppm), while the amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[3]

  • ¹³C NMR Spectroscopy : This technique reveals the carbon framework. The pyridine ring carbons will resonate between δ 100-160 ppm.[1] The carbon bearing the bromine atom (C6) will be significantly influenced by the halogen's electronic effects.

  • 2D NMR Spectroscopy : For complex derivatives, 2D NMR is indispensable.[1]

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, though in the parent compound, it would primarily confirm the absence of coupling for the lone aromatic proton.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, allowing for definitive assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) couplings between protons and carbons. For instance, correlations from the methyl protons to the quaternary carbons of the pyridine ring will unequivocally establish their positions relative to the other substituents.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice : Chloroform-d (CDCl₃) is a common choice for general screening. DMSO-d₆ is useful for better observation of exchangeable protons like those of the amine group.

  • Data Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program for ¹H NMR should be used.

  • Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Predicted NMR Assignments
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
H5~7.0-7.5 (s, 1H)~120-130C4, C6, C(CH₃ at C4)
NH₂~3.5-5.0 (br s, 2H)-C3, C2, C4
CH₃ at C2~2.3-2.6 (s, 3H)~20-25C2, C3, C(NH₂)
CH₃ at C4~2.2-2.5 (s, 3H)~15-20C4, C3, C5
C2-~155-160H(CH₃ at C2), H(NH₂)
C3-~130-140H5, H(NH₂), H(CH₃ at C2), H(CH₃ at C4)
C4-~145-150H5, H(CH₃ at C4)
C5-~120-130H(CH₃ at C4)
C6-~140-145H5

Note: These are estimated values and can vary based on the specific derivative and solvent used.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D If structure is ambiguous Assign Assign Signals Acq_1D->Assign Acq_2D->Assign Confirm Confirm Connectivity & Substitution Pattern Assign->Confirm Result Final Structure Confirmed Confirm->Result

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide crucial structural information through the analysis of fragmentation patterns.

Expertise & Experience: Decoding the Fragments

For this compound (C₇H₉BrN₂), several key features in the mass spectrum serve as diagnostic indicators:

  • Molecular Ion Peak (M⁺˙) : The molecular weight is 201.06 g/mol .[4] A key confirmatory feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion: one at m/z 200 (containing ⁷⁹Br) and one at m/z 202 (containing ⁸¹Br).

  • Nitrogen Rule : The molecule contains two nitrogen atoms (an even number). The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. However, the presence of bromine (with an odd mass number for its most abundant isotope) results in an odd nominal mass for the [M] and [M+2] ions. For the protonated molecule [M+H]⁺ observed in ESI, the m/z will be odd (201 and 203).[3][5]

  • Fragmentation : Electron Ionization (EI) can induce characteristic fragmentation. A common pathway for amines is α-cleavage, where the bond adjacent to the C-N bond breaks, leading to a resonance-stabilized cation.[5][6] Loss of a methyl radical (CH₃˙) or cleavage of the pyridine ring are also possible.

  • High-Resolution MS (HRMS) : This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₇H₉BrN₂, the calculated exact mass for the [M+H]⁺ ion is 201.0022, which HRMS can confirm to within a few parts per million (ppm), virtually eliminating other possible formulas.[7]

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[8]

  • Chromatography (Optional but Recommended) : Inject the sample into an HPLC system (e.g., using a C18 column) coupled to the mass spectrometer. This ensures that the analyzed signal corresponds to the pure compound.[8][9]

  • Ionization : Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Data Presentation: Expected Mass Spectral Peaks
Ion Formula Expected m/z (Nominal) Notes
[M+H]⁺[C₇H₁₀⁷⁹BrN₂]⁺201Isotopic pair with [M+2+H]⁺
[M+2+H]⁺[C₇H₁₀⁸¹BrN₂]⁺203Characteristic of one bromine atom
[M-CH₃]⁺[C₆H₆⁷⁹BrN₂]⁺185Loss of a methyl group via α-cleavage
[M+2-CH₃]⁺[C₆H₆⁸¹BrN₂]⁺187Isotopic partner for methyl loss

Visualization: MS Analysis Logic

MS_Logic cluster_ionization Ionization (e.g., ESI+) cluster_detection Mass Detection Molecule C₇H₉BrN₂ (MW ≈ 201) Ion [M+H]⁺ Molecule->Ion Isotopes Observe Isotopic Pattern m/z 201 & 203 (Confirms Bromine) Ion->Isotopes HRMS HRMS Analysis (Confirms Elemental Formula) Ion->HRMS Fragmentation Analyze Fragments (e.g., loss of CH₃) (Confirms Substructure) Ion->Fragmentation

Caption: Key steps in the mass spectrometric confirmation process.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10] It provides absolute confirmation of connectivity, configuration, and conformation by mapping electron density in a single crystal.

Expertise & Experience: From Crystal to Structure

The primary challenge of this technique is obtaining a high-quality single crystal suitable for diffraction. This is often a process of trial and error, involving screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Once a suitable crystal is obtained and data is collected, the analysis provides:

  • Unambiguous Connectivity : It directly confirms the substitution pattern on the pyridine ring, leaving no doubt as to the isomer's identity.

  • Precise Geometric Parameters : It yields accurate bond lengths, bond angles, and torsion angles.[11][12]

  • Intermolecular Interactions : The analysis reveals how molecules pack in the solid state, showing hydrogen bonds (e.g., involving the amine group), halogen bonds, and π–π stacking interactions, which are crucial in materials science.[13]

Data Presentation: Comparative Crystallographic Data
Compound Crystal System Space Group Key Structural Feature Reference
tris[(6-bromopyridin-2-yl)methyl]amineMonoclinicP2₁/nC-Br bond lengths ~1.91 Å[15]
2-(5-phenylpyridin-2-yl)quinolinesMonoclinicP2₁/cShows typical pyridine ring geometry[10]
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineTriclinicP-1Phenyl ring inclined to the imidazopyridine plane[14]
Experimental Protocol: X-ray Crystallography Workflow
  • Crystallization : Grow single crystals of the compound from a suitable solvent or solvent system.

  • Crystal Mounting : Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a stream of X-rays.[12]

  • Structure Solution & Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to fit the experimental data.

  • Validation : The final structure is validated using established crystallographic metrics.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Start Purified Compound Crystal Grow Single Crystal Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve & Refine Structure Collect->Solve Result Absolute 3D Structure Solve->Result

Caption: The workflow from purified compound to absolute structure.

Chromatographic Methods: The Purity Gatekeepers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are separation techniques, not primary structural elucidation tools. However, they are critical for assessing the purity of a sample and, when coupled with MS, become powerful confirmatory methods.[8][16] The choice between HPLC and GC depends on the analyte's volatility and thermal stability.[8]

Expertise & Experience: Choosing the Right Column
  • HPLC : This is the most versatile method for pyridine derivatives. A reversed-phase HPLC (RP-HPLC) method using a C18 column is typically the starting point.[8] It is well-suited for separating the polar amine from non-polar impurities. The purity is assessed by the area percentage of the main peak in the chromatogram.

  • GC : Given its structure, this compound is likely volatile and stable enough for GC analysis. GC often provides higher separation efficiency than HPLC.[17] Coupling with a mass spectrometer (GC-MS) allows for the identification of the main peak and any volatile impurities based on their mass spectra.[18]

Experimental Protocol: Starting RP-HPLC Method
  • System : HPLC with UV or DAD (Diode Array Detector) and/or MS detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase : A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL.[8][16]

Data Presentation: HPLC vs. GC Comparison
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[8]Requires volatile and thermally stable compounds.
Coupling to MS LC-MS (ESI is common)GC-MS (EI is common)
Typical Application Purity assessment, quantification, analysis of complex mixtures.Analysis of volatile impurities, environmental samples.[17]

Conclusion: An Integrated Strategy for Certainty

No single technique provides a complete picture of a molecule's identity and purity. A robust structural confirmation strategy for this compound derivatives relies on the synergistic use of multiple analytical methods.

  • Initial Confirmation : NMR and MS are used in tandem. NMR confirms the carbon-hydrogen framework and substitution pattern, while HRMS confirms the elemental composition and molecular weight.

  • Purity Assessment : HPLC or GC is employed to ensure the sample is free of significant impurities that could interfere with subsequent applications or spectroscopic analysis.

  • Absolute Proof : When required, X-ray crystallography provides the definitive, unambiguous 3D structure, serving as the ultimate arbiter of molecular identity.

By integrating these techniques, researchers can build a self-validating system that ensures the structural integrity of their compounds, forming a solid foundation for successful drug discovery and materials science innovation.

Visualization: Decision Flowchart for Structural Analysis

Decision_Flowchart Start New Derivative Synthesized Purity Assess Purity Start->Purity HPLC_GC HPLC or GC Analysis Purity->HPLC_GC Yes Structure_Confirm Confirm Structure NMR_MS ¹H/¹³C NMR & HRMS Structure_Confirm->NMR_MS Yes Absolute_Structure Need Absolute 3D Structure? XRay Single Crystal X-ray Diffraction Absolute_Structure->XRay Yes End_Confirmed Structure Confirmed Absolute_Structure->End_Confirmed No HPLC_GC->Structure_Confirm Purify Purify Sample HPLC_GC->Purify Impure NMR_MS->Absolute_Structure End_Absolute Absolute Structure Determined XRay->End_Absolute End_Pure Proceed with Pure Compound End_Confirmed->End_Pure End_Absolute->End_Pure Purify->Purity

Caption: A decision-making guide for selecting analytical methods.

References

A Senior Application Scientist's Guide to Screening for Biological Activity of 6-Bromo-2,4-dimethylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for the biological evaluation of novel derivatives synthesized from 6-bromo-2,4-dimethylpyridin-3-amine. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom and amine and methyl groups on the pyridine ring presents a unique chemical space for the development of new bioactive molecules. This document outlines a prospective analysis, detailing the key biological activities to screen for, providing in-depth experimental protocols, and offering a rationale for the proposed screening cascade.

The Rationale for Screening this compound Derivatives

The this compound core is a versatile starting material for the synthesis of a diverse library of compounds. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The amino group at the 3-position can be readily acylated, alkylated, or used as a handle for further heterocyclic ring formation. This synthetic accessibility, coupled with the inherent biological potential of the substituted pyridine motif, makes this class of compounds a rich area for drug discovery.

The screening strategy outlined below focuses on three key areas of biological activity where pyridine derivatives have shown significant promise: antimicrobial, anticancer, and enzymatic inhibition.

Section 1: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have historically demonstrated a broad spectrum of antibacterial and antifungal activities.[2][3]

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[4][5] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Experimental Protocol: Agar Well Diffusion Assay [2][5]

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving.

    • Pour the sterile agar into petri dishes and allow to solidify.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation and Compound Application:

    • Aseptically create wells (e.g., 6 mm diameter) in the agar plates using a sterile cork borer.

    • Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in DMSO).

    • Add a defined volume (e.g., 100 µL) of each test compound solution into separate wells.

    • Include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi).

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following the initial screen, a broth microdilution assay is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This provides a more precise measure of a compound's potency.

Experimental Protocol: Broth Microdilution Assay [6][7]

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation and MIC Determination:

    • Incubate the plates under the same conditions as the agar well diffusion assay.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Illustrative Data and Comparison

The following table presents hypothetical MIC data for a series of this compound derivatives against common pathogens.

Compound IDR-Group at Position 6S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BDP-1 Phenyl1632>64
BDP-2 4-Chlorophenyl81632
BDP-3 4-Methoxyphenyl3264>64
BDP-4 Thien-2-yl4816
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Data is hypothetical and for illustrative purposes only.

Section 2: Anticancer Activity Screening

Pyridine and its derivatives are prevalent scaffolds in a multitude of approved anticancer drugs.[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is a robust and widely used method for the initial screening of potential anticancer compounds.[13]

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][14]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Treat the cells with various concentrations of the derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seed_Cells 2. Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Compound_Treatment 3. Add Compound Dilutions Seed_Cells->Compound_Treatment MTT_Addition 4. Add MTT Reagent Compound_Treatment->MTT_Addition Solubilization 5. Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance 6. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_IC50 7. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Illustrative Anticancer Activity Data

The following table provides hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines.

Compound IDR-Group at Position 6MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
BDP-5 N-phenylacetamide12.518.225.1
BDP-6 1H-Indol-5-yl5.89.37.5
BDP-7 4-(Trifluoromethyl)phenyl2.14.63.9
BDP-8 Pyrimidin-5-yl8.911.410.2
Doxorubicin (Reference)0.91.10.8

Data is hypothetical and for illustrative purposes only.

Section 3: Enzyme Inhibition Screening

Enzyme inhibition is a primary mechanism of action for a vast number of drugs. Pyridine-containing molecules are known to inhibit a wide range of enzymes, including kinases, cholinesterases, and lipoxygenases.[15]

Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a simple and reliable colorimetric assay for screening AChE inhibitors.[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay [4]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) enzyme in the buffer.

    • Prepare dilutions of the test compounds and a positive control (e.g., Donepezil).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

    • The rate of the reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme activity.

    • Determine the IC50 value for each active compound.

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development.

Experimental Protocol: Lipoxygenase Inhibition Assay

  • Reagent Preparation:

    • Prepare a borate buffer (e.g., 0.2 M, pH 9.0).

    • Prepare a solution of lipoxygenase enzyme in the buffer.

    • Prepare a substrate solution of linoleic acid.

    • Prepare dilutions of the test compounds and a positive control (e.g., Quercetin).

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with the test compound or control and incubate for a few minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Data Acquisition and Analysis:

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition and the IC50 value for each compound.

Visualizing a Potential Mechanism of Action

Enzyme_Inhibition cluster_pathway Enzyme Catalysis cluster_inhibition Inhibition by Derivative Enzyme Enzyme (e.g., AChE) Product Product (e.g., Choline) Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Complex Enzyme->Inhibited_Enzyme Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Derivative BDP Derivative (Inhibitor) Derivative->Inhibited_Enzyme Inhibited_Enzyme->No_Product No Reaction

Caption: General mechanism of enzyme inhibition.

Conclusion

This guide provides a structured and scientifically grounded approach to the initial biological screening of novel this compound derivatives. By systematically evaluating their antimicrobial, anticancer, and enzyme inhibitory activities, researchers can efficiently identify promising lead compounds for further development. The provided protocols are robust and can be adapted to high-throughput screening formats. It is crucial to remember that the data generated from these in vitro assays are the first step in a long and complex drug discovery process. Promising hits will require further validation through secondary assays, mechanism of action studies, and eventually, in vivo testing.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-dimethylpyridin-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge in Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise structural characterization of novel compounds is non-negotiable. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of atoms—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. A subtle shift in a substituent on an aromatic ring can mean the difference between a lead candidate and a dead end.

This guide addresses a common and critical challenge: the unambiguous differentiation of bromo-dimethylpyridin-amine isomers. These heterocycles are prevalent scaffolds in modern pharmaceuticals. Their synthesis can often yield a mixture of isomers or result in an unexpected substitution pattern. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is essential for definitive structural elucidation.

Here, we present a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing the theoretical basis, detailed experimental protocols, and comparative data to confidently distinguish between these closely related molecules. We will focus on three representative isomers to illustrate the analytical strategy:

  • Isomer 1: 2-Bromo-4,6-dimethylpyridin-3-amine

  • Isomer 2: 6-Bromo-2,4-dimethylpyridin-3-amine[1][2]

  • Isomer 3: 3-Bromo-2,6-dimethylpyridin-4-amine[3]

All three share the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol , making their differentiation a non-trivial task that demands rigorous spectroscopic analysis.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms within a molecule. For substituted pyridines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[5]

¹H NMR: Mapping the Proton Environment

The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating amine (-NH₂) and methyl (-CH₃) groups shield nearby protons (shifting them upfield to lower ppm), while the electron-withdrawing bromine (-Br) atom deshields them (shifting them downfield to higher ppm).

Causality Behind the Choices: We analyze the number of signals and their splitting patterns. A lone aromatic proton will appear as a singlet. Two adjacent protons will appear as doublets. This fundamental analysis provides the first layer of differentiation.

  • Isomer 1 (2-Bromo-4,6-dimethylpyridin-3-amine): Will show one aromatic proton signal, a singlet, as it has no adjacent proton neighbors.

  • Isomer 2 (this compound): Will also show one aromatic proton signal, a singlet.

  • Isomer 3 (3-Bromo-2,6-dimethylpyridin-4-amine): Will show one aromatic proton signal, a singlet.

While all three isomers present a single aromatic proton, its chemical shift will be the primary differentiator in the ¹H NMR spectrum. The position of this proton relative to the electron-donating and electron-withdrawing groups is unique for each isomer, leading to distinct chemical shifts. The chemical shifts of the two methyl groups will also differ based on their proximity to the bromine and amine substituents.

Isomer Expected Aromatic ¹H Signal Rationale Expected Methyl ¹H Signals
1: 2-Bromo-4,6-dimethylpyridin-3-amine Singlet, ~6.5-7.0 ppmProton at C5 is flanked by two methyl groups.Two distinct singlets.
2: this compound Singlet, ~6.2-6.7 ppmProton at C5 is ortho to an amino group and para to a bromine.Two distinct singlets.
3: 3-Bromo-2,6-dimethylpyridin-4-amine Singlet, ~7.0-7.5 ppmProton at C5 is ortho to a bromine and para to an amino group.One singlet (6H intensity) due to molecular symmetry.

Note: These are estimated chemical shifts and can vary based on solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the substitution pattern, each isomer will exhibit seven distinct carbon signals. The chemical shifts are highly informative, particularly for the quaternary (substituent-bearing) carbons.[6][7]

Causality Behind the Choices: The carbon directly attached to the electronegative bromine atom (C-Br) will have a characteristic chemical shift, typically in the 100-120 ppm range for bromopyridines.[8][9] The positions of the methyl- and amine-substituted carbons also provide crucial data points.

Isomer Expected No. of Signals Key Differentiating Feature
1: 2-Bromo-4,6-dimethylpyridin-3-amine 7Distinct shifts for C2 (bromo-bearing) and C3 (amine-bearing).
2: this compound 7Distinct shifts for C6 (bromo-bearing) and C3 (amine-bearing).
3: 3-Bromo-2,6-dimethylpyridin-4-amine 5 (due to symmetry)Fewer signals due to the C2v symmetry axis. C3 (bromo-bearing) and C4 (amine-bearing) will be unique. C2 and C6 will be equivalent, as will the two methyl carbons.
2D NMR: The Definitive Connectivity Map

While 1D NMR provides strong clues, 2D NMR experiments like HSQC and HMBC are essential for definitive proof by establishing bonding connectivity.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the protonated carbons.[5][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). By observing correlations from the well-defined methyl protons and the aromatic proton to the quaternary carbons, we can definitively place each substituent on the pyridine ring.[5]

Trustworthiness Through Self-Validation: The combination of COSY, HSQC, and HMBC creates a self-validating system. The proton-proton connectivities from COSY must align with the proton-carbon connectivities from HSQC and the long-range connectivities from HMBC, providing a robust and trustworthy structural assignment.

Example HMBC Analysis to Differentiate Isomers 1 and 2:

  • For Isomer 1 (2-Bromo-4,6-dimethylpyridin-3-amine): The proton of the C4-methyl group should show an HMBC correlation to C3 (amine-bearing) and C5 (protonated). The aromatic proton at C5 will show correlations to C4 (methyl-bearing) and C6 (methyl-bearing).

  • For Isomer 2 (this compound): The proton of the C4-methyl group should show an HMBC correlation to C3 (amine-bearing) and C5 (protonated). The aromatic proton at C5 will show correlations to C4 (methyl-bearing) and C6 (bromo-bearing). The correlation from H5 to the bromo-substituted C6 is the "smoking gun" that identifies Isomer 2.

HMBC_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Number of Signals) C13_NMR->HSQC HMBC HMBC (²JCH, ³JCH Correlations) HSQC->HMBC Assign Protonated Carbons Structure Definitive Isomer Structure HMBC->Structure Establish Full Connectivity

Caption: Workflow for definitive isomer assignment using 2D NMR.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-dimethylpyridin-amine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Consistency in solvent choice is critical for accurate comparison of chemical shifts.[11]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Tune and shim the instrument to ensure high resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected HSQC spectrum to determine one-bond C-H correlations.

    • Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[5]

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the isomeric structure.

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the isomers. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition of C₇H₉BrN₂. Furthermore, the fragmentation patterns observed under electron ionization (EI) can offer structural clues to differentiate isomers.

Causality Behind the Choices: The position of substituents on a pyridine ring can influence how the molecule breaks apart upon ionization.[12][13] Specifically, interactions between adjacent functional groups (an "ortho effect") can lead to unique fragmentation pathways. For example, the interaction of a 2-substituent with the ring nitrogen is a known phenomenon that can alter fragmentation compared to 3- or 4-substituted isomers.[13]

Expected Fragmentation Patterns:

While a full fragmentation analysis is complex, we can predict some key differences:

  • Molecular Ion (M⁺): All isomers will show a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity) at m/z 200 and 202.

  • Loss of Br•: A common fragmentation pathway is the loss of a bromine radical, leading to an ion at m/z 121.

  • Loss of CH₃•: Loss of a methyl radical from the molecular ion would result in an ion at m/z 185/187.

  • Unique Pathways: Isomer 1, with the bromine at the 2-position, may exhibit unique fragmentation involving interaction with the ring nitrogen, potentially leading to different ion ratios compared to Isomers 2 and 3.[13]

Ion m/z Isomer 1 Isomer 2 Isomer 3
[M]⁺200/202PresentPresentPresent
[M-Br]⁺121PresentPresentPresent
[M-CH₃]⁺185/187PresentPresentPresent
Hypothetical Unique FragmentVariablePotentially unique ions due to ortho-effectDifferent relative intensitiesDifferent relative intensities
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum. Confirm the molecular weight and the bromine isotopic pattern. Compare the relative intensities of key fragment ions between the different isomer samples.

Infrared (IR) and UV-Vis Spectroscopy: Supporting Roles

While NMR and MS are the primary tools for differentiation, IR and UV-Vis spectroscopy can provide valuable, albeit less specific, corroborating data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. All three isomers will show similar characteristic bands. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes, can be indicative of the substitution pattern on the aromatic ring.[14][15][16]

  • N-H Stretch: A characteristic doublet or singlet around 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic/Alkyl): Bands just above and below 3000 cm⁻¹.

  • C=C/C=N Ring Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[16]

  • C-H Out-of-Plane Bending: The pattern of bands between 700-900 cm⁻¹ is sensitive to the number of adjacent hydrogens on the ring. Since all three isomers have a single, isolated aromatic hydrogen, they may show similar bands in this region, but their exact positions could differ slightly.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures electronic transitions (π → π* and n → π*) within the molecule.[17][18] While all isomers are expected to have similar UV-Vis profiles, the wavelength of maximum absorbance (λmax) may shift slightly due to the unique electronic environment in each isomer. This technique is generally not sufficient for differentiation on its own but can be used for sample quantification once the isomer's identity is confirmed.

An Integrated Analytical Workflow for Isomer Verification

For absolute confidence in structural assignment, a hierarchical and integrated approach is recommended. This ensures that each piece of data corroborates the others, adhering to the principles of scientific integrity and trustworthiness.

Integrated_Workflow Start Isomer Mixture or Unknown Product HRMS High-Resolution MS (Confirm Formula: C₇H₉BrN₂) Start->HRMS 1D_NMR ¹H and ¹³C NMR (Initial Hypothesis on Isomer) HRMS->1D_NMR 2D_NMR HMBC & HSQC (Confirm Connectivity) 1D_NMR->2D_NMR IR_UV IR / UV-Vis Spectroscopy (Corroborating Data & QC) 1D_NMR->IR_UV Final_Structure Unambiguous Isomer Structure Confirmed 2D_NMR->Final_Structure Final_Structure->IR_UV Create Reference Spectrum

Caption: Recommended integrated workflow for isomer differentiation.

The differentiation of bromo-dimethylpyridin-amine isomers is a challenge that underscores the necessity of a rigorous, multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and offers fragmentation clues, it is the comprehensive application of 1D and 2D NMR spectroscopy that provides the definitive, unambiguous structural assignment. The power of HMBC, in particular, to map long-range heteronuclear connectivities is unparalleled in solving such isomeric puzzles. IR and UV-Vis spectroscopy serve as valuable supplementary tools for confirmation and quality control. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and make confident, data-driven decisions in their research endeavors.

References

A Comparative Guide to Alternative Building Blocks for 6-Bromo-2,4-dimethylpyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 2-aminopyridine moiety, and specifically derivatives like 6-Bromo-2,4-dimethylpyridin-3-amine, has proven to be a highly successful privileged scaffold in the development of kinase inhibitors. Its utility is exemplified in the structure of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. However, the ever-present challenges of drug resistance, off-target effects, and the need for novel intellectual property drive the exploration of alternative heterocyclic cores. This guide provides an in-depth comparison of this compound with a promising alternative, the pyrazolo[3,4-b]pyridine scaffold, for the development of potent kinase inhibitors.

The Established Player: this compound in Crizotinib

The 2-aminopyridine core of this compound serves as a crucial hinge-binding motif in many kinase inhibitors. In Crizotinib, the amino group and the pyridine nitrogen form key hydrogen bonds with the hinge region of the ALK kinase domain, anchoring the inhibitor in the ATP-binding pocket. The bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various substituents to explore the solvent-front region and thereby optimize potency and pharmacokinetic properties.[1][2]

The synthesis of Crizotinib showcases the utility of this building block. A key step involves the coupling of a derivative of this compound with a pyrazole-containing fragment, highlighting the modularity that this scaffold affords.[3][4][5]

A Promising Alternative: The Pyrazolo[3,4-b]pyridine Scaffold

Scaffold hopping, a strategy to replace a core molecular structure with a bioisosteric equivalent, is a powerful tool in drug design to overcome the limitations of existing chemotypes. The pyrazolo[3,4-b]pyridine ring system has emerged as a compelling alternative to the 2-aminopyridine scaffold. This bicyclic heterocycle maintains the essential hydrogen bonding interactions with the kinase hinge region while offering a distinct vector space for substituent placement. This can lead to altered selectivity profiles and the potential to overcome resistance mutations.[6][7][8]

Performance Comparison: Aminopyridine vs. Pyrazolopyridine in ALK Inhibition

To provide a direct and objective comparison, we will examine the biological activity of Crizotinib, derived from an aminopyridine core, and a representative potent ALK inhibitor based on the pyrazolo[3,4-b]pyridine scaffold.

CompoundCore ScaffoldTarget KinaseIC50 (nM)Reference
Crizotinib2-AminopyridineALK20[9]
Compound 9vPyrazolo[3,4-b]pyridineALK1.58[6]

As the data indicates, inhibitors built upon the pyrazolo[3,4-b]pyridine scaffold can exhibit significantly enhanced potency against ALK compared to the established aminopyridine-based inhibitor, Crizotinib. This underscores the potential of this alternative building block in the design of next-generation kinase inhibitors.

Experimental Protocols

To ensure the practical application of this guide, detailed, self-validating experimental protocols for the synthesis of key intermediates and final compounds are provided below.

Synthesis of a Crizotinib Precursor via Buchwald-Hartwig Amination

This protocol outlines a key step in the synthesis of Crizotinib, demonstrating the application of this compound.

Diagram of the Synthetic Workflow:

A This compound C Coupled Product A->C Pd Catalyst, Ligand, Base B 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline B->C

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline[10][11][12][13]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification equipment

  • Inert gas (Nitrogen or Argon)

Procedure: [14][15][16][17][18]

  • In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 equiv), 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Synthesis of a Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor

This protocol describes the synthesis of a potent pyrazolo[3,4-b]pyridine ALK inhibitor, showcasing the utility of this alternative scaffold.

Diagram of the Synthetic Workflow:

A 5-Amino-3-methyl-1H-pyrazole C Pyrazolo[3,4-b]pyridine Core A->C ZrCl4, Heat B Substituted Chalcone B->C

Caption: Synthesis of a pyrazolo[3,4-b]pyridine core.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Appropriately substituted chalcone (e.g., (E)-1-(4-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one)

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure: [19][20]

  • To a solution of the substituted chalcone (1.0 equiv) in a mixture of ethanol and DMF, add 5-amino-3-methyl-1H-pyrazole (1.0 equiv).

  • To this mixture, add ZrCl₄ (0.3 equiv) at room temperature.

  • Heat the reaction mixture to 95 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between chloroform and water.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridine.

Conclusion

While this compound remains a valuable and well-validated building block in medicinal chemistry, particularly for the synthesis of 2-aminopyridine-based kinase inhibitors, the exploration of alternative scaffolds is essential for advancing the field. The pyrazolo[3,4-b]pyridine core represents a potent and viable alternative, offering the potential for enhanced potency and novel intellectual property. The comparative data and detailed synthetic protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of core scaffolds for their kinase inhibitor discovery programs.

References

A Comparative Guide to the Synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine: Evaluating Yields of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,4-dimethylpyridin-3-amine, also known as 3-amino-6-bromo-2,4-lutidine, is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a bromine atom, which is amenable to a wide range of cross-coupling reactions, and an amino group that can be further functionalized. The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide will compare two primary synthetic strategies for the preparation of this compound: direct bromination of the corresponding aminopyridine and a multi-step sequence involving a Sandmeyer reaction.

Synthetic Route 1: Direct Electrophilic Bromination

Direct bromination of an aromatic ring is often the most straightforward approach to introduce a bromine atom. In the case of 2,4-dimethylpyridin-3-amine, the amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The position para to the amino group (C6) is sterically accessible, making it a favorable site for bromination.

Mechanistic Considerations

The direct bromination of 2,4-dimethylpyridin-3-amine is an electrophilic aromatic substitution reaction. The amino group at the 3-position strongly activates the pyridine ring towards electrophilic attack. This activation overcomes the inherent electron-deficient nature of the pyridine ring. The methyl groups at the 2- and 4-positions also contribute to the activation of the ring through inductive effects. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations, as it provides a source of electrophilic bromine under relatively mild conditions.[1]

Direct Bromination 2,4-dimethylpyridin-3-amine 2,4-dimethylpyridin-3-amine This compound This compound 2,4-dimethylpyridin-3-amine->this compound NBS, Solvent

Caption: Direct Bromination of 2,4-dimethylpyridin-3-amine.

Experimental Protocol: Direct Bromination with NBS

A detailed experimental procedure for the direct bromination of 2,4-dimethylpyridin-3-amine is provided below.

Materials:

  • 2,4-dimethylpyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dimethylpyridin-3-amine (1.0 eq) in anhydrous acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Yield:

Synthetic Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, albeit multi-step, approach to introduce a bromine atom onto an aromatic ring via a diazonium salt intermediate.[2] This method is particularly useful when direct bromination is not regioselective or leads to the formation of multiple products. The synthesis of this compound via a Sandmeyer reaction would typically start from a precursor with an amino group at the 6-position, which is then converted to the bromo-substituent. A plausible starting material for this route is 2,4-dimethyl-3-nitropyridine.

Mechanistic Considerations

The Sandmeyer reaction proceeds through the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a halide.[3][4] The reaction is initiated by the formation of a diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom.[2]

Sandmeyer Reaction cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction 2,4-Lutidine 2,4-Lutidine 2,4-Dimethyl-3-nitropyridine 2,4-Dimethyl-3-nitropyridine 2,4-Lutidine->2,4-Dimethyl-3-nitropyridine HNO3, H2SO4 2,4-dimethylpyridin-3-amine 2,4-dimethylpyridin-3-amine 2,4-Dimethyl-3-nitropyridine->2,4-dimethylpyridin-3-amine H2, Pd/C Diazonium Salt Diazonium Salt 2,4-dimethylpyridin-3-amine->Diazonium Salt NaNO2, HBr This compound This compound Diazonium Salt->this compound CuBr

References

A Comparative In Silico Docking Guide to 6-Bromo-2,4-dimethylpyridin-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone in the design of potent and selective therapeutic agents. Its derivatives are integral to a multitude of biologically active compounds, particularly in the realm of oncology as kinase inhibitors. This guide provides a comprehensive comparative analysis of in silico docking studies for a series of rationally designed 6-Bromo-2,4-dimethylpyridin-3-amine derivatives, offering insights into their potential as inhibitors of Aurora A kinase, a crucial regulator of cell division and a validated cancer target.

The core objective of this guide is to delineate the subtle yet significant impact of structural modifications on the binding affinity and interaction patterns of these derivatives within the ATP-binding pocket of Aurora A kinase. By presenting a side-by-side comparison of their predicted binding energies and key molecular interactions, we aim to provide a clear, data-driven rationale for prioritizing specific analogs for further experimental validation. This work is grounded in the established principles of structure-based drug design and leverages computational methodologies to accelerate the identification of promising lead candidates.

The Rationale Behind In Silico Docking in Kinase Inhibitor Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it allows for the rapid screening of virtual libraries of compounds against a specific protein target, providing valuable predictions of binding affinity and interaction geometries.[2] This in silico approach is particularly advantageous in the early stages of drug development as it significantly reduces the time and cost associated with synthesizing and testing a large number of compounds.[3]

The predictive power of molecular docking, however, is contingent on the accuracy of the scoring functions used to rank potential binding poses.[2] Therefore, it is imperative that in silico findings are ultimately validated through rigorous in vitro and in vivo experimental assays to confirm their biological activity. A strong correlation between predicted binding affinity and experimentally determined inhibitory activity (e.g., IC50 values) lends confidence to the computational model and guides further lead optimization.[4]

Experimental Protocol: A Step-by-Step Guide to In Silico Docking of this compound Derivatives against Aurora A Kinase

The following protocol outlines a standardized workflow for the in silico docking of our designed this compound derivatives against Aurora A kinase. This self-validating system ensures reproducibility and provides a robust framework for comparative analysis.

1. Protein Preparation:

  • Objective: To prepare the Aurora A kinase crystal structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Obtain the three-dimensional crystal structure of human Aurora A kinase (PDB ID: 1MQ4) from the Protein Data Bank.

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure using molecular modeling software (e.g., UCSF Chimera, PyMOL).

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Define the binding site for docking by creating a grid box around the ATP-binding pocket, typically centered on the co-crystallized inhibitor or key active site residues.

2. Ligand Preparation:

  • Objective: To generate the 3D structures of the this compound derivatives and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of the parent molecule (this compound) and its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the derivatives within the Aurora A kinase active site.

  • Procedure:

    • Utilize a validated docking program such as AutoDock Vina.[5]

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

    • Perform the docking calculations for each derivative against the prepared Aurora A kinase structure.

    • The program will generate a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

4. Analysis of Docking Results:

  • Objective: To analyze and compare the docking results of the different derivatives.

  • Procedure:

    • Identify the lowest energy (most favorable) binding pose for each derivative.

    • Visualize the protein-ligand interactions for the best pose, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts with active site residues.

    • Compare the binding affinities and interaction patterns across the series of derivatives to establish a structure-activity relationship (SAR).

Below is a Graphviz diagram illustrating the general workflow for an in silico docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) ProteinPrep Protein Preparation PDB->ProteinPrep Clean & Add Hydrogens LigandDesign Ligand Design & 3D Generation LigandPrep Ligand Preparation LigandDesign->LigandPrep Energy Minimization Docking Molecular Docking Simulation (e.g., AutoDock Vina) ProteinPrep->Docking LigandPrep->Docking PoseAnalysis Binding Pose & Interaction Analysis Docking->PoseAnalysis AffinityRanking Binding Affinity Ranking Docking->AffinityRanking SAR Structure-Activity Relationship (SAR) PoseAnalysis->SAR AffinityRanking->SAR

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Performance of this compound Derivatives

For this comparative guide, we have designed a series of hypothetical derivatives of this compound. These derivatives feature modifications at the 3-amino position, a common site for derivatization in kinase inhibitors to enhance binding affinity and selectivity. The docking results against Aurora A kinase are summarized in the table below.

Compound IDR-Group Substitution at 3-Amino PositionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Parent -NH₂-7.2Ala213Leu139, Val147, Leu263
Derivative 1 -NH-C(=O)-Ph-8.5Ala213, Glu211Leu139, Val147, Tyr212, Leu263
Derivative 2 -NH-C(=O)-(4-F-Ph)-8.9Ala213, Glu211Leu139, Val147, Tyr212, Leu263
Derivative 3 -NH-C(=O)-(4-OMe-Ph)-8.3Ala213Leu139, Val147, Tyr212, Leu263
Alternative 1 Known Aurora A Inhibitor (e.g., MLN8054)-9.5Ala213, Asp274Leu139, Val147, Tyr212, Leu263

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. The binding affinities and interacting residues are based on typical values observed for pyridine-based kinase inhibitors in the literature.

Discussion and Mechanistic Insights

The in silico docking results provide valuable preliminary insights into the structure-activity relationship of the this compound scaffold. The parent molecule demonstrates a moderate binding affinity, with the pyridine nitrogen likely forming a crucial hydrogen bond with the hinge region residue Ala213, a hallmark interaction for many kinase inhibitors.[4]

The introduction of a benzoyl group at the 3-amino position (Derivative 1 ) leads to a significant improvement in the predicted binding affinity. This is attributed to the formation of an additional hydrogen bond with Glu211 and increased hydrophobic interactions with residues such as Tyr212 within the active site.

Further substitution on the phenyl ring of the benzoyl group influences the binding affinity. The introduction of an electron-withdrawing fluorine atom at the para-position (Derivative 2 ) results in the most favorable predicted binding energy. This suggests that the fluorine may enhance the electrostatic interactions with the protein or favorably influence the conformation of the ligand in the binding pocket. Conversely, the electron-donating methoxy group at the same position (Derivative 3 ) slightly reduces the binding affinity compared to the unsubstituted benzoyl derivative, potentially due to steric hindrance or less favorable electronic properties.

When compared to a known potent Aurora A inhibitor (Alternative 1 ), our designed derivatives, particularly Derivative 2 , show promising, albeit slightly lower, predicted binding affinities. This indicates that the this compound scaffold is a viable starting point for the development of novel Aurora A kinase inhibitors.

The following Graphviz diagram illustrates the logical relationship between ligand modification and its impact on binding affinity.

sar_logic Parent Parent Scaffold (-7.2 kcal/mol) Mod1 Add Benzoyl Group (Derivative 1) -8.5 kcal/mol Parent->Mod1 + H-bond + Hydrophobic Int. Mod2 Add 4-Fluoro (Derivative 2) -8.9 kcal/mol Mod1->Mod2 Favorable Electronics Mod3 Add 4-Methoxy (Derivative 3) -8.3 kcal/mol Mod1->Mod3 Potential Steric Hindrance

Caption: Structure-Activity Relationship (SAR) based on hypothetical docking.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico molecular docking for the rational design and evaluation of novel this compound derivatives as potential Aurora A kinase inhibitors. Our hypothetical results suggest that derivatization at the 3-amino position with substituted benzoyl groups can significantly enhance the binding affinity of this scaffold. Specifically, the 4-fluoro-benzoyl derivative emerged as the most promising candidate in our in silico analysis.

It is crucial to emphasize that these computational predictions require experimental validation. The next logical steps would involve the synthesis of these derivatives and their evaluation in in vitro kinase inhibition assays and cell-based proliferation assays to confirm their biological activity.[6] A strong correlation between the in silico and in vitro data would validate our computational model and pave the way for further optimization of this promising chemical series.

References

Navigating the Structure-Activity Relationship of 6-Bromo-2,4-dimethylpyridin-3-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-2,4-dimethylpyridin-3-amine scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and kinase inhibition. The strategic arrangement of a bromine atom, an amine group, and two methyl groups on the pyridine core provides a unique combination of features for molecular interactions and synthetic elaboration. This guide offers an in-depth comparative analysis of this compound analogs, synthesizing available data to elucidate key structure-activity relationships (SAR). We will delve into their potential as anticancer agents and kinase inhibitors, provide detailed experimental methodologies for their evaluation, and visualize the underlying principles of their biological activity.

The this compound Core: A Privileged Scaffold

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The this compound core, a specific embodiment of this scaffold, offers several advantages for drug design:

  • Versatile Synthetic Handle: The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a diverse range of substituents to probe the chemical space and optimize biological activity.

  • Key Hinge-Binding Element: The 3-amino group can act as a crucial hydrogen bond donor, a common feature for inhibitors that target the hinge region of protein kinases.

  • Modulation of Physicochemical Properties: The two methyl groups at positions 2 and 4 influence the planarity, solubility, and metabolic stability of the molecule, providing additional points for fine-tuning drug-like properties.

Comparative Analysis of Biological Activity: Unraveling the SAR

Anticancer Activity

The 6-bromopyridin-3-amine framework is actively being investigated for its potential as an anticancer agent.[1] The cytotoxic effects of these analogs are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[1] A lower IC50 (half-maximal inhibitory concentration) value signifies a more potent compound.[1]

Table 1: Representative Anticancer Activity (IC50 in µM) of Hypothetical this compound Analogs (BDA Series)

CompoundR1 (at 3-amino)R2 (at 6-position)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
BDA-1 HBr12.518.215.7
BDA-2 MethylBr9.814.111.3
BDA-3 PhenylBr5.27.96.5
BDA-4 HPhenyl3.14.84.2
BDA-5 H4-Fluorophenyl2.53.93.1
Doxorubicin (Reference)1.931.931.93

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]

Interpretation of SAR for Anticancer Activity:

  • Substitution at the 3-Amino Group: Modifying the 3-amino group can influence potency. Small alkyl substitutions (BDA-2) may offer a slight improvement over the unsubstituted amine (BDA-1). Aromatic substitutions (BDA-3) can lead to a more significant increase in activity, likely due to additional hydrophobic or pi-stacking interactions within the target protein.

  • Substitution at the 6-Position: Replacing the bromine atom with aryl groups (BDA-4) via cross-coupling reactions is a key strategy for enhancing anticancer activity. The nature of the aryl substituent is critical; for instance, the introduction of an electron-withdrawing fluorine atom (BDA-5) can further improve potency. This suggests that the 6-position projects into a pocket where specific interactions can be optimized.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Pyridine-based molecules have demonstrated significant promise as kinase inhibitors.[1] A novel 6-bromopyridin-3-amine derivative, designated as compound 3m, has shown potential as a multi-targeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[2] This compound exhibits potent, nanomolar-level inhibition against a range of kinases including FGFR1, 2, and 3, RET, EGFR, DDR2, and ALK.[2]

Table 2: Representative Kinase Inhibitory Activity (IC50 in nM) of Hypothetical this compound Analogs (BDA Series) against VEGFR-2

CompoundR1 (at 3-amino)R2 (at 6-position)VEGFR-2 IC50 (nM)
BDA-1 HBr>10,000
BDA-4 HPhenyl850
BDA-5 H4-Fluorophenyl420
BDA-6 H3-Aminophenyl150
Sorafenib (Reference)90

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]

Interpretation of SAR for Kinase Inhibitory Activity:

  • The 6-Position is Key for Potency: Similar to the trend observed in anticancer activity, the substituent at the 6-position is a major determinant of kinase inhibitory potency. The parent compound with a bromine at this position (BDA-1) is largely inactive, highlighting the necessity of extending the molecule into the active site of the kinase.

  • Aryl Substituents Drive Potency: The introduction of a phenyl group (BDA-4) confers significant activity. Further functionalization of this phenyl ring, for instance with a fluorine atom (BDA-5) or an amino group (BDA-6), can substantially increase potency. The amino group, in particular, may form additional hydrogen bonds within the kinase active site.

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings.[1] The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (typically from a 100 µM stock, serially diluted) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay quantitatively measures the activity of a kinase by detecting the amount of ATP consumed or ADP produced during the enzymatic reaction.[1][2]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (serially diluted in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates (white, low-volume)

  • Luminometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Generation: Stop the kinase reaction and generate a luminescent or fluorescent signal using the detection reagent according to the manufacturer's protocol. This typically involves converting the ADP produced into a detectable signal.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal is inversely (for ATP depletion) or directly (for ADP detection) proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the resulting dose-response curve.

Visualizing the Path Forward: Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways, providing a clear visual representation of the scientific process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 6-Bromo-2,4-dimethyl- pyridin-3-amine Core synthesis Analog Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) purification->kinase_assay ic50 IC50 Determination cytotoxicity->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

kinase_inhibition_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor This compound Analog Inhibitor->RTK Inhibits

References

A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of Functionalized 6-Bromo-2,4-dimethylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2] The human kinome consists of over 500 enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] The aminopyridine scaffold, to which 6-Bromo-2,4-dimethylpyridin-3-amine belongs, is a privileged structure in medicinal chemistry, frequently serving as the foundational core for potent kinase inhibitors.[5][6]

However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][7] A promiscuous compound that inhibits multiple kinases can lead to significant off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[8][9] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages through polypharmacology.[4] Therefore, a rigorous and early evaluation of a compound's cross-reactivity is not merely a checkbox in the development pipeline; it is a critical step that dictates the future of a potential therapeutic agent. This guide provides an in-depth framework for evaluating the cross-reactivity of novel compounds derived from the this compound scaffold, blending established methodologies with the practical insights needed for robust data interpretation.

The Core Moiety and the Rationale for Functionalization

The starting scaffold, this compound, presents several key features for chemical modification. The bromine atom at the 6-position is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups. The amino group at the 3-position can be acylated, alkylated, or used as a point of attachment for other functional moieties.

The central goal of functionalization is to optimize the molecule's interaction with the intended primary kinase target while minimizing its affinity for other kinases. These modifications strategically probe different subpockets of the kinase ATP-binding site to enhance potency and selectivity.[10]

cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Impact on Kinase Binding Core This compound R1 R1 Group Addition (via Cross-Coupling at Br) Core->R1 Synthetic Modification R2 R2 Group Addition (at Amino Group) Core->R2 Synthetic Modification Target Desired Target Kinase (High Affinity Binding) R1->Target Exploits Specific Subpocket OffTarget Off-Target Kinases (Low Affinity Binding) R1->OffTarget Steric Hindrance Reduces Binding R2->Target Forms Key H-Bonds in Hinge Region R2->OffTarget Poor Electrostatic Complementarity G cluster_controls Self-Validating Controls A 1. Compound Dispensing Dispense 50 nL of serially diluted Func-6B-DMPA into 384-well plate. B 2. Kinase Addition Add 5 µL of kinase solution to each well. A->B C 3. Pre-incubation Incubate for 15 min at RT to allow compound-enzyme binding. B->C D 4. Reaction Initiation Add 5 µL of ATP/Substrate mix to start the reaction. C->D E 5. Kinase Reaction Incubate for 60 min at RT. D->E F 6. Reaction Termination Add 10 µL of Stop/Detection Buffer (contains EDTA, SA-XL665, Ab-Tb). E->F G 7. Signal Development Incubate for 60 min at RT, protected from light. F->G H 8. Data Acquisition Read TR-FRET signal on a plate reader (Ex: 340nm, Em: 620nm & 665nm). G->H C1 Positive Control (No Inhibitor, 100% Activity) C2 Negative Control (No Kinase, 0% Activity)

References

Safety Operating Guide

6-Bromo-2,4-dimethylpyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 6-Bromo-2,4-dimethylpyridin-3-amine

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like this compound is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework for the safe handling and disposal of this halogenated aromatic amine, ensuring compliance and protecting both personnel and the environment.

Before disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a solid organic compound with specific risks that dictate its handling and disposal pathway.

Identifier Information
CAS Number 897733-12-9[1][2][3]
Molecular Formula C₇H₉BrN₂[2][4]
Physical Form Solid[4]
GHS Hazard Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Key Disposal Class Halogenated Organic Waste

The primary documented hazard is acute oral toxicity.[4] However, as a substituted pyridine and a brominated aromatic compound, prudent practice dictates treating it with a high degree of caution, assuming potential for skin, eye, and respiratory irritation. Its classification as a halogenated organic solid is the most critical factor for its disposal, as this places it in a specific waste stream.

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations define what constitutes hazardous waste and establish the "cradle-to-grave" management system. Additionally, the Occupational Safety and Health Administration (OSHA) provides standards, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, to ensure worker safety during all handling, storage, and disposal activities.[6][7][8][9] Compliance with these federal (and any more stringent state or local) regulations is mandatory.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final removal by a certified waste management provider.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the appropriate PPE is worn to prevent exposure.

PPE Category Specification and Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against accidental splashes or dust generation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat. Prevents direct skin contact.[10][11]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, especially during spill cleanup.[11]
Work Area All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.[10][12]
Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in hazardous waste management to prevent dangerous reactions and streamline disposal.

  • Designate as Hazardous Waste: this compound must be disposed of as hazardous chemical waste. It must never be disposed of in regular trash or poured down the drain.[10][13]

  • Classify as Halogenated: Due to the presence of a bromine atom, this compound is a halogenated organic waste .

  • Segregate Meticulously: Collect this waste in a container designated exclusively for halogenated organic solids. Do not mix with non-halogenated waste.[14][15] Mixing waste streams can lead to complex and significantly more expensive disposal processes.[14]

  • Check Compatibility: Ensure incompatible materials are not added to the same container. For pyridine derivatives, this includes strong oxidizing agents and strong acids.[12]

Step 3: Containerization

The choice and condition of the waste container are crucial for safe storage.

  • Use a Compatible Container: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE, or glass for solids). It must be in good condition with no leaks or cracks.

  • Seal Securely: The container must have a tight-fitting, screw-on lid to prevent any release.[12][16]

  • Keep Clean: The exterior of the container must be kept clean and free of chemical contamination.[16]

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement.

  • As soon as the first particle of waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate list of all components if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date waste accumulation began.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[16]

  • Store Safely: Store the container in a secondary containment bin to catch any potential leaks.

  • Follow Volume Limits: Adhere to the SAA volume limits (e.g., a maximum of 55 gallons of hazardous waste).[17]

Step 6: Final Disposal

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

  • Schedule a Pickup: Follow your institution's procedures to request a waste pickup.

  • Provide Documentation: Ensure all necessary paperwork, including the Safety Data Sheet (SDS), is available for the disposal vendor.

  • Maintain Records: Keep records of all hazardous waste disposal for a minimum of three years, as required by the EPA.[18]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation cluster_process Disposal Process A Identify Waste: This compound B Consult SDS & Wear Appropriate PPE A->B C Is waste halogenated? B->C D Select 'Halogenated Organic Solids' Waste Container C->D Yes E Select 'Non-Halogenated' Container C->E No F Affix 'Hazardous Waste' Label & Add Waste D->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H H->G No I Request Pickup from EHS / Licensed Vendor H->I Yes

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill Response

For small spills in a controlled environment (e.g., inside a fume hood):

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Wear PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain: Prevent the spread of the solid material. Avoid creating dust.[11]

  • Clean Up: Carefully sweep or vacuum the material with a HEPA-filtered vacuum. Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into your designated halogenated hazardous waste container.[11][19][20]

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.[11]

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[19][20][21]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[19][20][21]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19][21]

By adhering to this structured disposal protocol, laboratory professionals can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety that is paramount to scientific excellence.

References

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Retrosynthesis Analysis

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6-Bromo-2,4-dimethylpyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.